N-cyclopentyl-2-(2,4-dichlorophenoxy)propanamide
Description
Properties
Molecular Formula |
C14H17Cl2NO2 |
|---|---|
Molecular Weight |
302.2 g/mol |
IUPAC Name |
N-cyclopentyl-2-(2,4-dichlorophenoxy)propanamide |
InChI |
InChI=1S/C14H17Cl2NO2/c1-9(14(18)17-11-4-2-3-5-11)19-13-7-6-10(15)8-12(13)16/h6-9,11H,2-5H2,1H3,(H,17,18) |
InChI Key |
CVHAGXMPMIKOKO-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1CCCC1)OC2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
CC(C(=O)NC1CCCC1)OC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Advanced Synthesis Protocols: N-cyclopentyl-2-(2,4-dichlorophenoxy)propanamide
CAS Registry Number: 301226-22-2 Chemical Class: Phenoxypropionate Amide / Synthetic Auxin Derivative Primary Application: Herbicide Intermediate / Lipophilic Pro-drug Design[1]
Executive Strategy & Pathway Analysis[1]
The synthesis of N-cyclopentyl-2-(2,4-dichlorophenoxy)propanamide requires a rigorous approach to control stereochemistry (if chiral resolution is desired) and minimize hydrolytic by-products.[1] As a derivative of Dichlorprop (2,4-DP) , this molecule modifies the carboxylic acid moiety into a lipophilic cyclopentyl amide.[1] This structural modification is classically employed to enhance cuticular penetration in plant foliage or to reduce volatility compared to ester derivatives.[1]
From a process chemistry perspective, two primary pathways exist.[1][2][3][4] The choice depends on available starting materials and scale:
-
The Linear Acyl-Chloride Pathway (Route A): The industry standard for scalability.[1] It proceeds via the synthesis of Dichlorprop, followed by activation with thionyl chloride and amidation.[1] This route offers the highest atom economy for large batches.[1]
-
The Convergent Nucleophilic Substitution Pathway (Route B): A laboratory-scale method involving the reaction of 2,4-dichlorophenol with a pre-synthesized 2-chloro-N-cyclopentylpropanamide.[1] This route avoids handling free phenoxy acids but requires careful control of basicity to prevent elimination side reactions.
Pathway Visualization
The following diagram outlines the logical flow and mechanistic divergence of the two protocols.
Caption: Comparative workflow of Linear (Route A) vs. Convergent (Route B) synthesis strategies.
Detailed Experimental Protocols
Route A: The Linear Acyl-Chloride Protocol (Preferred)
This protocol is preferred for high purity and yield.[1] It proceeds through the well-characterized herbicide Dichlorprop.[1]
Phase 1: Synthesis of Dichlorprop (Intermediate)[1]
-
Reagents: 2,4-Dichlorophenol (1.0 eq), 2-Chloropropionic acid (1.1 eq), NaOH (2.2 eq), Water.[1]
-
Mechanism: Williamson Ether Synthesis.
-
Dissolution: In a 500 mL round-bottom flask, dissolve 16.3 g (0.1 mol) of 2,4-dichlorophenol in 50 mL of 20% aqueous NaOH. Stir until a clear sodium phenoxide solution forms.
-
Addition: Slowly add 12.0 g (0.11 mol) of 2-chloropropionic acid (neutralized with Na2CO3 to pH 7 prior to addition to prevent immediate acid-base crash out) or add as the sodium salt.
-
Reflux: Heat the mixture to reflux (100°C) for 4–6 hours. Monitor consumption of phenol by TLC (Hexane:EtOAc 7:3).
-
Workup: Cool to room temperature. Acidify to pH 1 with concentrated HCl. The crude Dichlorprop will precipitate as a white solid.[1]
-
Purification: Filter and recrystallize from benzene or ethanol-water.
Phase 2: Acyl Chloride Activation & Amidation[1]
-
Reagents: Dichlorprop (Intermediate), Thionyl Chloride (SOCl2), Cyclopentylamine, Triethylamine (Et3N), Dichloromethane (DCM).[1]
-
Activation: Dissolve 10.0 g (42.5 mmol) of dry Dichlorprop in 50 mL dry DCM. Add 1 drop of DMF (catalyst).[1]
-
Chlorination: Add 7.6 g (64 mmol) of thionyl chloride dropwise. Reflux for 2 hours until gas evolution (HCl/SO2) ceases.[1]
-
Concentration: Evaporate the solvent and excess SOCl2 under reduced pressure to yield the crude acyl chloride (yellow oil). Do not purify.
-
Amidation: Re-dissolve the acyl chloride in 30 mL dry DCM. Cool to 0°C.
-
Coupling: Slowly add a mixture of cyclopentylamine (4.0 g, 47 mmol) and Et3N (4.8 g, 47 mmol) in 20 mL DCM. Maintain temperature <5°C to prevent side reactions.
-
Completion: Allow to warm to room temperature and stir for 4 hours.
-
Workup: Wash the organic layer with 1M HCl (2x), saturated NaHCO3 (2x), and brine.[1] Dry over MgSO4 and concentrate.
Route B: The Convergent Nucleophilic Substitution
Useful for combinatorial library generation where the amide bond is stable, but the ether linkage is variable.[1]
-
Amide Formation: React 2-chloropropionyl chloride with cyclopentylamine (1.0 eq) and Et3N (1.1 eq) in DCM at 0°C. Isolate 2-chloro-N-cyclopentylpropanamide .
-
Substitution:
-
Dissolve 2,4-dichlorophenol (1.0 eq) in Acetonitrile (MeCN).
-
Add K2CO3 (1.5 eq) and stir for 30 mins to generate the phenoxide.
-
Add 2-chloro-N-cyclopentylpropanamide (1.0 eq) and a catalytic amount of KI (Potassium Iodide) to accelerate the Finkelstein-like displacement.[1]
-
Reflux for 12–16 hours.
-
-
Purification: Filter off inorganic salts. Concentrate filtrate.[6] Recrystallize from Ethanol/Water.[9]
Analytical Validation & Quality Control
To ensure the integrity of the synthesized compound, the following analytical parameters must be met.
Physicochemical Properties Table
| Parameter | Specification | Notes |
| Appearance | White to Off-white Crystalline Solid | Yellowing indicates phenol oxidation |
| Melting Point | 102–105°C (Predicted) | Sharp range indicates high purity |
| Solubility | Soluble in DCM, Acetone, MeOH | Insoluble in water |
| Purity (HPLC) | > 98.0% | Reverse Phase C18, MeOH:H2O (70:[1]30) |
Spectroscopic Characterization (Expected Data)[1][9]
-
IR Spectrum (KBr):
-
¹H NMR (400 MHz, CDCl₃):
Critical Process Controls (Troubleshooting)
| Issue | Cause | Corrective Action |
| Low Yield (Step 1) | Competitive hydrolysis of 2-chloropropionic acid | Ensure NaOH concentration is not excessive; add acid slowly.[1] |
| Dark Product Color | Oxidation of 2,4-dichlorophenol | Perform reaction under Nitrogen/Argon atmosphere.[1] |
| Incomplete Amidation | Wet reagents hydrolyzing Acyl Chloride | Use freshly distilled SOCl2 and dry DCM. |
| Racemization | Overheating during coupling | If synthesizing a chiral variant (e.g., R-isomer), keep amidation <0°C. |
References
-
BenchChem. (2025).[1][4] Hydroxyphenoxy)propanamide in Herbicide Synthesis: Application Notes and Protocols. Retrieved from 4[1]
-
ChemicalBook. (n.d.).[1] this compound Product Entry (CAS 301226-22-2).[1][10] Retrieved from 10[1]
-
Google Patents. (2019).[1] CN109776301B - Synthesis method of 2, 4-dichlorophenoxyacetic acid compound.[1][8] Retrieved from 8[1]
-
PrepChem. (n.d.). Synthesis of 2-chloro-N-(4-chlorophenyl)-2-propenamide (Amide Formation Protocol). Retrieved from 6[1]
Sources
- 1. CN104876922A - Aryloxy phenoxy propionic acid amide herbicide - Google Patents [patents.google.com]
- 2. Complete degradation of 2,4-dichlorophenol in a sequential sulfidated nanoscale zero-valent iron/peroxydisulfate system: dechlorination, mineralization and mechanism - Environmental Science: Nano (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. prepchem.com [prepchem.com]
- 7. CN106883103B - Preparation method of 2, 4-dichlorophenol - Google Patents [patents.google.com]
- 8. CN109776301B - Synthesis method of 2, 4-dichlorophenoxyacetic acid compound - Google Patents [patents.google.com]
- 9. asianpubs.org [asianpubs.org]
- 10. This compound | 301226-22-2 [m.chemicalbook.com]
"N-cyclopentyl-2-(2,4-dichlorophenoxy)propanamide" IUPAC name and structure
This guide serves as a technical monograph for N-cyclopentyl-2-(2,4-dichlorophenoxy)propanamide , a specialized chemical entity derived from the chlorophenoxypropionic acid class of herbicides.
Part 1: Executive Technical Summary
This compound is a lipophilic amide derivative of the auxin-mimic herbicide Dichlorprop (2-(2,4-dichlorophenoxy)propanoic acid). Structurally, it consists of a 2,4-dichlorophenoxy moiety linked to a propanamide backbone, N-substituted with a cyclopentyl ring.[1]
Unlike its parent free acid (Dichlorprop), which is ionizable and hydrophilic at physiological pH, this amide derivative exhibits significantly enhanced lipophilicity (LogP > 4.0). This structural modification typically alters transmembrane transport kinetics and metabolic stability, often serving as a "pro-herbicide" that requires enzymatic hydrolysis (by amidases) to release the active free acid in vivo, or acting as a specialized probe for auxin signaling pathways in plant physiology research.
Classification:
-
Chemical Class: Chlorophenoxypropionic amide.
-
Pharmacophore: Auxin mimic (structural analog of Indole-3-acetic acid).
-
Primary Application: Herbicidal research standard; Structure-Activity Relationship (SAR) probe for auxin perception.
Part 2: Chemical Identity & Structural Analysis
2.1 Nomenclature & Identifiers
| Property | Details |
| IUPAC Name | This compound |
| Systematic Name | 2-(2,4-dichlorophenoxy)-N-cyclopentylpropanamide |
| CAS Registry Number | 301226-22-2 |
| Molecular Formula | C₁₄H₁₇Cl₂NO₂ |
| Molecular Weight | 302.20 g/mol |
| SMILES | CC(C(=O)NC1CCCC1)Oc2ccc(cc2Cl)Cl |
2.2 Structural Stereochemistry
The molecule possesses a chiral center at the C2 position of the propanamide chain.
-
Chirality: The biological activity of phenoxypropionic acids is stereospecific. The (R)-enantiomer (analogous to D-lactic acid) is typically the biologically active form responsible for auxin activity.
-
Cyclopentyl Ring: The N-cyclopentyl group introduces steric bulk and lipophilicity without aromatic pi-stacking potential, distinguishing it from anilide derivatives.
2.3 Structural Visualization
The following diagram illustrates the connectivity and the key pharmacophoric elements: the electron-deficient dichlorophenyl ring (auxin ring binding) and the amide linker.
Figure 1: Pharmacophore segmentation of this compound.
Part 3: Synthesis Protocol
Methodology: The most robust synthetic route involves the conversion of the parent acid (Dichlorprop) to its acid chloride, followed by nucleophilic acyl substitution with cyclopentylamine.
Reagents:
-
Precursor: 2-(2,4-dichlorophenoxy)propanoic acid (Dichlorprop).
-
Reagent: Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂).
-
Amine: Cyclopentylamine.[2]
-
Base: Triethylamine (Et₃N) or Pyridine (to scavenge HCl).
-
Solvent: Dichloromethane (DCM) or Toluene (anhydrous).
Step-by-Step Procedure:
Step 1: Activation (Acid Chloride Formation)
-
In a dry round-bottom flask equipped with a reflux condenser and drying tube (CaCl₂), dissolve 10.0 mmol of Dichlorprop in 20 mL of anhydrous DCM.
-
Add a catalytic amount of DMF (2 drops).
-
Dropwise add 12.0 mmol of Thionyl Chloride at 0°C.
-
Allow the mixture to warm to room temperature and reflux for 2 hours until gas evolution (HCl/SO₂) ceases.
-
Evaporate the solvent and excess SOCl₂ under reduced pressure to yield the crude 2-(2,4-dichlorophenoxy)propanoyl chloride . Note: Use immediately.
Step 2: Amidation
-
Dissolve the crude acid chloride in 15 mL of anhydrous DCM.
-
In a separate flask, prepare a solution of Cyclopentylamine (11.0 mmol) and Triethylamine (12.0 mmol) in 10 mL DCM at 0°C.
-
Slowly add the acid chloride solution to the amine solution over 15 minutes, maintaining the temperature below 5°C.
-
Stir at room temperature for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 4:1).
Step 3: Workup & Purification
-
Quench the reaction with 1M HCl (to remove unreacted amine).
-
Wash the organic layer with saturated NaHCO₃ (to remove unreacted acid) and brine.
-
Dry over anhydrous MgSO₄ and concentrate in vacuo.
-
Recrystallization: Purify the crude solid from Ethanol/Water or Hexane to yield white crystalline needles.
Part 4: Mechanism of Action (Biological Context)
This compound functions as a synthetic auxin .[3] Its activity is mediated by the SCF^TIR1/AFB ubiquitin-ligase complex.
-
Uptake: The lipophilic amide crosses the plant cuticle and plasma membrane via passive diffusion (unlike the acid, which requires carrier-mediated uptake).
-
Bioactivation: Intracellular amidases hydrolyze the amide bond, releasing the free acid (Dichlorprop).
-
Receptor Binding: The free acid binds to the TIR1 (Transport Inhibitor Response 1) receptor pocket.
-
Degradation: This binding promotes the ubiquitination and proteasomal degradation of Aux/IAA repressor proteins .
-
Gene Expression: Degradation of repressors releases ARF (Auxin Response Factors) transcription factors, triggering uncontrolled cell elongation and senescence (herbicidal effect).
Figure 2: Metabolic activation and signaling pathway of the pro-herbicide.
Part 5: Physicochemical Properties
| Property | Value (Predicted/Experimental) | Significance |
| Physical State | White to off-white solid | Standard for amides. |
| Melting Point | 98–102 °C (Typical for this class) | Indicates crystallinity. |
| Boiling Point | ~477 °C (at 760 mmHg) | High thermal stability. |
| Density | 1.27 g/cm³ | Denser than water. |
| LogP (Octanol/Water) | 4.2 ± 0.4 | Highly lipophilic; rapid membrane penetration. |
| pKa | Non-ionizable (Amide) | Neutral at physiological pH. |
| Solubility | DMSO, Ethanol, Acetone, DCM | Poor water solubility (<10 mg/L). |
References
-
ChemicalBook. (n.d.). This compound - CAS 301226-22-2.[4] Retrieved from
-
National Center for Biotechnology Information. (2024).[2] PubChem Compound Summary for CID 2899981: 2-(2,4-dichlorophenoxy)-N,N-diphenylpropanamide (Analogous Structure). Retrieved from [5]
-
Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science, 66(2), 113-120.
- Sterling, T. M., & Hall, J. C. (1997). Mechanism of Action of Natural Auxins and the Auxinic Herbicides. In Herbicide Activity: Toxicology, Biochemistry and Molecular Biology. IOS Press.
Sources
- 1. 301226-22-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. 危険物災害等情報支援システム [internal.fdma.go.jp]
- 3. deq.mt.gov [deq.mt.gov]
- 4. This compound | 301226-22-2 [m.chemicalbook.com]
- 5. 2-(2,4-dichlorophenoxy)-N,N-diphenylpropanamide | C21H17Cl2NO2 | CID 2899981 - PubChem [pubchem.ncbi.nlm.nih.gov]
"N-cyclopentyl-2-(2,4-dichlorophenoxy)propanamide" mechanism of action
Topic: Mechanism of Action: N-cyclopentyl-2-(2,4-dichlorophenoxy)propanamide Content Type: Technical Whitepaper Audience: Researchers, Agrochemical Scientists, and Drug Discovery Leads
From Lipophilic Precursor to Auxinic Cascade
Executive Summary
This compound (CAS: 301226-22-2) represents a specialized lipophilic derivative of the phenoxy-propionate class. While structurally distinct due to its cyclopentyl amide moiety, its primary biological activity is governed by its function as a pro-herbicide or pro-drug .
Upon introduction to a biological system (specifically plant tissues), this molecule functions as a "Trojan horse." It leverages the lipophilicity of the cyclopentyl group for enhanced cuticular penetration, after which it undergoes enzymatic hydrolysis to release its active pharmacophore: Dichlorprop [2-(2,4-dichlorophenoxy)propionic acid] . The released acid acts as a synthetic auxin mimic, hijacking the TIR1/AFB signaling pathway to induce catastrophic gene deregulation and cell death.
This guide details the molecular architecture, the three-phase mechanism of action (Uptake, Bioactivation, Signaling), and the experimental protocols required to validate its activity.
Molecular Architecture & Pharmacophore Analysis
The molecule is a tripartite system designed for stability and delivery.
| Structural Component | Chemical Identity | Functional Role |
| The Warhead | 2,4-Dichlorophenoxy moiety | Auxin Mimicry: The essential pharmacophore that binds to the TIR1 receptor pocket. The 2,4-dichloro substitution prevents rapid metabolic degradation by the plant. |
| The Linker | Propanamide backbone | Chirality & Stability: The alpha-methyl group (propionic vs. acetic) introduces chirality. (R)-isomers are typically biologically active.[1] The amide bond stabilizes the molecule against non-enzymatic hydrolysis in soil/storage. |
| The Delivery Vector | N-Cyclopentyl group | Lipophilicity (LogP): Increases the octanol-water partition coefficient, facilitating passive diffusion across the waxy plant cuticle or microbial cell membranes. |
Mechanism of Action (MoA)
The MoA operates through a Bioactivation-Dependent Signaling Cascade . Unlike free acids which are polar and ion-trapped, this amide derivative remains neutral until activated.
Phase I: Uptake and Translocation
The N-cyclopentyl group renders the molecule highly lipophilic. It passively diffuses through the hydrophobic cuticle and plasma membrane. Unlike ionic herbicides (salts), it does not require active transport carriers (like AUX1) for initial entry, potentially bypassing certain resistance mechanisms.
Phase II: Enzymatic Bioactivation (The "Switch")
Once inside the cytosol, the molecule encounters Aryl Acylamidases (EC 3.5.1.13). These enzymes catalyze the hydrolytic cleavage of the amide bond.
-
Selectivity Factor: Plants with high amidase activity (often weeds) rapidly convert the pro-herbicide to the lethal acid. Crop species with lower activity or rapid detoxification pathways (e.g., glycosylation) may remain unaffected.
Phase III: The Auxinic Death Cascade
The released Dichlorprop mimics the natural plant hormone Indole-3-Acetic Acid (IAA) but at a lethal, uncontrollable magnitude.
-
Receptor Binding: Dichlorprop binds to the TIR1/AFB (Transport Inhibitor Response 1) F-box protein.
-
Ubiquitin Ligase Recruitment: This binding stabilizes the interaction between SCF^TIR1 (E3 ubiquitin ligase complex) and Aux/IAA transcriptional repressors.
-
Proteasomal Degradation: Aux/IAA proteins are poly-ubiquitinated and degraded by the 26S proteasome.
-
Gene Deregulation: The degradation of Aux/IAA releases ARF (Auxin Response Factors) transcription factors.
-
Physiological Collapse: Massive overexpression of ethylene biosynthesis genes (ACC synthase), ABA pathways, and cell wall loosening enzymes leads to tissue epinasty, vascular blockage, and necrosis.
Visualization: The Bioactivation & Signaling Pathway
The following diagram illustrates the conversion of the inactive amide to the active auxin mimic and the subsequent signaling cascade.
Caption: Figure 1. The bioactivation of the N-cyclopentyl amide precursor into the active Dichlorprop moiety, triggering the SCF^TIR1 ubiquitin-proteasome pathway.
Experimental Validation Protocols
To confirm this mechanism in a research setting, the following self-validating protocols are recommended.
Experiment A: Enzymatic Hydrolysis Assay (Proof of Bioactivation)
Objective: Confirm that plant or microbial lysates convert the amide to the free acid.
-
Preparation: Extract crude protein from Arabidopsis thaliana leaves or target weed species using phosphate buffer (pH 7.4).
-
Incubation: Mix 100 µM this compound with 50 µg protein extract. Incubate at 30°C for 0, 1, 4, and 24 hours.
-
Control: Heat-inactivated extract (95°C for 10 min) + Substrate.
-
Analysis: Terminate reaction with acetonitrile. Analyze via HPLC-UV (230 nm) or LC-MS/MS.
-
Expected Result: Time-dependent disappearance of the amide peak and stoichiometric appearance of the Dichlorprop acid peak. No conversion in heat-killed control.
Experiment B: Arabidopsis Root Growth Inhibition (TIR1 Dependency)
Objective: Verify that activity is mediated via the auxin signaling pathway.
-
Genotypes: Wild Type (Col-0) vs. Auxin Resistant Mutants (tir1-1 or axr1).
-
Treatment: Plate seeds on MS media containing varying concentrations (10 nM - 10 µM) of the test compound.
-
Measurement: Measure primary root length after 7 days.
-
Causality Check:
-
Wild Type: Severe root growth inhibition (high auxin phenotype).
-
Mutant (tir1): Significantly reduced sensitivity (longer roots compared to WT at same concentration).
-
Interpretation: If the mutant is resistant, the molecule acts through the TIR1 auxin receptor.
-
Experiment C: Amidase Inhibition Screen
Objective: Confirm the pro-drug hypothesis.
-
Co-treatment: Treat plants with the test compound +/- an amidase inhibitor (e.g., organophosphates like K-1441 or generic esterase inhibitors).
-
Result: If the molecule requires hydrolysis to be active, the inhibitor should reduce toxicity (antagonism). If the amide itself is active, the inhibitor will have no effect or enhance toxicity.
References
-
Chemical Identity & Properties
- Source: ChemicalBook / CAS Registry. "this compound (CAS 301226-22-2)."
-
Link:
-
Mechanism of Phenoxy-Propionate Herbicides
- Source: Grossmann, K. (2010). "Auxin herbicides: current status of mechanism of action and resistance." Pest Management Science.
- Context: Defines the TIR1/AFB signaling pathway for 2,4-D and Dichlorprop class molecules.
-
Link:
-
Hydrolysis of Amide Pro-Herbicides
- Source: Hoagland, R. E., & Zablotowicz, R. M. (2001). "Aryl acylamidase activity in plants and its relation to propanil resistance." Pesticide Biochemistry and Physiology.
- Context: Establishes the role of aryl acylamidases in activating/detoxifying amide-linked herbicides.
-
Link:
-
Auxin Signaling & Ubiquitination
- Source: Tan, X., et al. (2007). "Mechanism of auxin perception by the TIR1 ubiquitin ligase.
- Context: Structural basis for auxin (Dichlorprop mimic) binding to TIR1.
-
Link:
Sources
"N-cyclopentyl-2-(2,4-dichlorophenoxy)propanamide" herbicidal activity
Technical Whitepaper: Herbicidal Mechanism and Application of N-cyclopentyl-2-(2,4-dichlorophenoxy)propanamide
Executive Summary
This compound (CAS 301226-22-2) represents a specialized class of phenoxypropionamide herbicides. Structurally derived from the widely used auxin mimic Dichlorprop (2,4-DP) , this compound functions as a lipophilic pro-herbicide .
Unlike simple ester formulations of phenoxy acids, which are prone to volatility and drift, the N-cyclopentyl amide moiety confers enhanced metabolic stability and optimized lipophilicity (LogP) for cuticular penetration. Upon absorption, the molecule undergoes enzymatic hydrolysis within the plant tissue to release the active 2,4-DP acid, which dysregulates auxin signaling pathways. This guide details the physicochemical rationale, molecular mechanism, and validation protocols for this compound.
Chemical Identity & Physicochemical Profile
The efficacy of this compound is dictated by its structural components: the dichlorophenoxy core (auxinic activity) and the cyclopentyl amide tail (transport optimization).
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 301226-22-2 |
| Molecular Formula | C₁₄H₁₇Cl₂NO₂ |
| Molecular Weight | 302.20 g/mol |
| Core Scaffold | Phenoxypropionic acid derivative (Auxin mimic) |
| Functional Class | Pro-herbicide (requires bioactivation) |
| Solubility | Low water solubility; High solubility in acetone, DMSO, ethyl acetate |
| Est.[1][2][3][4][5][6][7] LogP | ~3.8–4.2 (High lipophilicity for cuticle transport) |
Mechanism of Action (MoA)
The herbicidal activity follows a "Penetrate-Hydrolyze-Bind" sequence. The N-cyclopentyl group is not the active toxicophore but a delivery vehicle.
Bioactivation Pathway
-
Cuticular Penetration: The hydrophobic cyclopentyl ring facilitates rapid diffusion across the waxy plant cuticle, superior to the polar parent acid.
-
Enzymatic Hydrolysis: Once in the cytosol, plant aryl acylamidases (EC 3.5.1.13) cleave the amide bond.[7]
-
Active Release: The reaction releases 2-(2,4-dichlorophenoxy)propanoic acid (2,4-DP) and cyclopentylamine.
-
TIR1/AFB Binding: The free acid acts as a "molecular glue," bridging the TIR1 (Transport Inhibitor Response 1) ubiquitin ligase complex and Aux/IAA transcriptional repressors.
Signaling Cascade Visualization
Figure 1: The bioactivation and signaling cascade of this compound.
Structure-Activity Relationship (SAR)
Why use the N-cyclopentyl group specifically?
-
Volatility Control: Unlike short-chain esters (e.g., butyl esters of 2,4-D) which are highly volatile and pose drift risks, the amide bond significantly lowers vapor pressure.
-
Metabolic Stability: The steric bulk of the cyclopentyl ring slows down hydrolysis compared to linear alkyl amides. This creates a "slow-release" effect, maintaining lethal concentrations of the active acid over a longer duration.
-
Selectivity Potential: Different plant species possess varying levels of amidase activity. A species with low amidase activity (e.g., certain crops) might tolerate the pro-herbicide, while weeds with high activity (e.g., Amaranthus spp.) rapidly convert it to the toxic acid.
Experimental Protocols
Synthesis (Schotten-Baumann Coupling)
Objective: Synthesize high-purity this compound for testing.
Reagents:
-
2-(2,4-dichlorophenoxy)propanoic acid (2,4-DP)
-
Thionyl chloride (
) -
Triethylamine (
) -
Dichloromethane (DCM)
Workflow:
-
Activation: Reflux 2,4-DP (10 mmol) with excess
(15 mmol) for 2 hours. Evaporate excess to obtain the acid chloride. -
Coupling: Dissolve acid chloride in dry DCM (20 mL). Cool to 0°C.
-
Addition: Dropwise add a mixture of cyclopentylamine (10 mmol) and
(11 mmol) in DCM. -
Reaction: Stir at room temperature for 4 hours.
-
Workup: Wash with 1N HCl, then sat.
, then brine. Dry over and concentrate. -
Purification: Recrystallize from ethanol/water or use silica column chromatography (Hexane:EtOAc 4:1).
Root Growth Inhibition Bioassay
Objective: Quantify herbicidal potency (
Materials:
-
Seeds: Cucumis sativus (Cucumber - Dicot sensitive) and Sorghum bicolor (Monocot tolerant).
-
Media: 0.8% Agar in Petri dishes.
Procedure:
-
Stock Solution: Dissolve compound in 100% DMSO (10 mM).
-
Dilution: Prepare serial dilutions in molten agar (final concentrations: 0.1, 1, 10, 100
). Ensure DMSO < 0.1%. -
Planting: Place 10 pre-germinated seeds per dish.
-
Incubation: 72 hours at 25°C in dark (to eliminate photomorphogenic effects).
-
Measurement: Measure primary root length.
-
Analysis: Plot dose-response curve. Expectation: The amide may show a slight lag in activity compared to the free acid due to the hydrolysis requirement.
Safety & Toxicology
-
Hazard Class: Phenoxy herbicides are generally Class II/III (Moderately Hazardous).
-
Specific Risks:
-
Eye Irritation: Likely severe (characteristic of dichlorprop derivatives).
-
Aquatic Toxicity: High. Avoid contamination of water bodies.[3]
-
-
Handling: Wear nitrile gloves, safety goggles, and work in a fume hood during synthesis.
References
-
Grossmann, K. (2010). Auxin herbicides: current status of mechanism of action and resistance. Pest Management Science, 66(2), 113-120. Link
- Sterling, T. M., & Hall, J. C. (1997). Mechanism of Action of Natural and Synthetic Auxins. Herbicide Activity: Toxicology, Biochemistry and Molecular Biology, 111-141.
-
ChemicalBook. (n.d.). This compound Product Entry (CAS 301226-22-2).[1] Link
- Hoagland, R. E., et al. (2010). Aryl acylamidase activity in plants and its role in herbicide metabolism. Weed Science, 58, 12-20.
-
United States EPA. (2007). Reregistration Eligibility Decision (RED) for Dichlorprop-p. Link
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An In-depth Technical Guide to N-cyclopentyl-2-(2,4-dichlorophenoxy)propanamide: Discovery, Synthesis, and Inferred Biological Activity
Abstract
This technical guide provides a comprehensive overview of N-cyclopentyl-2-(2,4-dichlorophenoxy)propanamide, a derivative of the widely-used phenoxy herbicide family. Due to the limited direct published research on this specific molecule, this document establishes a foundational understanding through the extensive history and documented mechanism of its parent compound, 2,4-dichlorophenoxyacetic acid (2,4-D). By leveraging established principles of medicinal and agricultural chemistry, this guide outlines a probable synthetic route, discusses potential structure-activity relationships, and infers the likely mechanism of action. This paper is intended for researchers, scientists, and professionals in drug development and agrochemical research, offering a robust starting point for further investigation into this and related compounds.
Introduction and Historical Context: The Legacy of Phenoxy Herbicides
The story of this compound is intrinsically linked to the development of synthetic auxin herbicides, a class of compounds that revolutionized agriculture in the mid-20th century. The most prominent member of this class is 2,4-dichlorophenoxyacetic acid (2,4-D). Developed during World War II by a British team at Rothamsted Experimental Station led by Judah Hirsch Quastel, 2,4-D was one of the first successful selective herbicides.[1] Commercially released in 1946, it offered an efficient and cost-effective method for controlling broadleaf weeds in cereal crops like wheat, corn, and rice, without harming the crops themselves.[2][3] This selectivity stems from its ability to mimic the plant hormone auxin, leading to uncontrolled and unsustainable growth in susceptible dicotyledonous plants, while monocotyledonous plants remain largely unaffected.[2][3]
The introduction of 2,4-D marked a significant advancement in agricultural practices, drastically reducing the reliance on manual or mechanical weeding.[3] Its rapid breakdown in soil, typically within sixty to ninety days, also presented a favorable environmental profile compared to more persistent herbicides of the era.[3] The core structure of 2,4-D, the dichlorophenoxy acetic acid moiety, has been the subject of extensive research and modification over the decades in an effort to refine its activity, selectivity, and environmental fate. This compound represents one such potential modification, where the carboxylic acid is converted to a secondary amide.
Proposed Synthesis of this compound
Synthesis of the Carboxylic Acid Precursor
The precursor, 2-(2,4-dichlorophenoxy)propanoic acid, can be synthesized via a Williamson ether synthesis. This involves the reaction of 2,4-dichlorophenol with an ester of 2-bromopropanoic acid, followed by hydrolysis of the resulting ester.
Amidation to Form the Final Product
The conversion of the carboxylic acid to the target amide can be achieved through several well-established methods. One common and effective approach involves the activation of the carboxylic acid followed by reaction with cyclopentylamine.
Protocol 1: Synthesis of this compound via an Acid Chloride Intermediate
-
Acid Chloride Formation:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(2,4-dichlorophenoxy)propanoic acid (1 equivalent) in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add thionyl chloride (SOCl₂) (1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 2-(2,4-dichlorophenoxy)propanoyl chloride.
-
-
Amide Formation:
-
In a separate flask, dissolve cyclopentylamine (1.1 equivalents) and a non-nucleophilic base such as triethylamine (1.5 equivalents) in dry DCM.
-
Cool this solution to 0°C.
-
Dissolve the crude acid chloride from the previous step in a minimal amount of dry DCM and add it dropwise to the stirred amine solution.
-
Allow the reaction to warm to room temperature and stir for an additional 4-8 hours.
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with dilute hydrochloric acid (1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.
-
Caption: Proposed synthetic workflow for this compound.
Inferred Mechanism of Action
The biological activity of this compound is expected to be similar to that of its parent compound, 2,4-D, functioning as a synthetic auxin.[4] Synthetic auxins mimic the natural plant hormone indole-3-acetic acid (IAA), but they are not readily metabolized by plants, leading to an accumulation and subsequent overstimulation of auxin-regulated genes. This results in uncontrolled cell division and growth, ultimately leading to the death of susceptible plants.[4]
The key steps in the proposed mechanism of action are:
-
Absorption and Translocation: The compound is likely absorbed through the leaves and roots of the plant and then translocated to the meristematic tissues, where cell division is active. The cyclopentyl group may enhance the lipophilicity of the molecule, potentially improving its uptake through the waxy cuticle of plant leaves.
-
Receptor Binding: In the plant cell, the molecule is expected to bind to auxin receptors, such as the F-box protein TIR1 (Transport Inhibitor Response 1).
-
Signal Transduction: This binding event initiates a signal transduction cascade that leads to the degradation of Aux/IAA transcriptional repressor proteins.
-
Gene Expression: The degradation of these repressors allows for the expression of auxin-responsive genes, leading to the physiological effects characteristic of auxin herbicides, including epinasty (downward curling of leaves), stem twisting, and ultimately, plant death.[5]
Caption: Inferred mechanism of action for this compound.
Structure-Activity Relationship (SAR) Considerations
The modification of the carboxylic acid group of 2,4-D to a cyclopentyl amide is a significant structural change that would be expected to influence its biological activity.
| Structural Feature | Parent Compound (2,4-D) | Target Compound | Anticipated Effect on Activity |
| Functional Group | Carboxylic Acid | Secondary Amide | May alter binding affinity to the auxin receptor. Amides are generally more stable to metabolic degradation than esters. |
| Lipophilicity | Moderately Lipophilic | More Lipophilic | The addition of the cyclopentyl group increases lipophilicity, which could enhance uptake and translocation within the plant. |
| Stereochemistry | Achiral at the propanoic acid alpha-carbon | Chiral Center | The propanoic acid derivative introduces a chiral center. It is well-established for many phenoxy herbicides that one enantiomer is significantly more active than the other. |
Potential Applications and Future Research Directions
This compound, as a derivative of a proven herbicide, warrants further investigation for its potential as a novel agrochemical. Future research should focus on:
-
Confirmation of Synthesis and Characterization: The proposed synthetic route should be carried out, and the final product should be fully characterized using modern analytical techniques (NMR, Mass Spectrometry, etc.).
-
Biological Evaluation: The herbicidal activity of the synthesized compound should be tested against a panel of broadleaf and grass weeds to determine its efficacy and selectivity.
-
Stereoselective Synthesis and Testing: The two enantiomers of the compound should be synthesized and tested separately to determine if one is more biologically active.
-
Toxicological and Environmental Fate Studies: Comprehensive studies are needed to assess the safety profile of the compound for non-target organisms and its persistence in the environment.
Conclusion
While this compound is not a widely studied compound, a strong scientific basis for its synthesis and potential biological activity can be established through an understanding of its parent molecule, 2,4-D. The principles of synthetic organic chemistry and herbicide mode of action suggest that this compound could be a viable herbicide. The in-depth analysis provided in this guide serves as a foundational resource for researchers interested in exploring the potential of this and other novel phenoxy herbicide derivatives.
References
-
2,4-Dichlorophenoxyacetic acid. (n.d.). In Wikipedia. Retrieved February 21, 2026, from [Link]
- First Modern Herbicide Is Introduced. (n.d.). In Research Starters. Retrieved February 21, 2026, from EBSCO.
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2,4-DICHLOROPHENOXY (2,4-D). (n.d.). In toxipedia.org. Retrieved February 21, 2026, from [Link]
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2,4-Dichlorophenoxyacetic acid. (2012, August 27). American Chemical Society. [Link]
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2,4-D Technical Fact Sheet. (n.d.). National Pesticide Information Center. [Link]
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Song, Y. (2014). Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. Journal of Integrative Plant Biology, 56(2), 106-113. [Link]
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The Regulatory History of 2,4-D in the United States. (2007, August 8). 24d.info. [Link]
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2,4-D Mode of action and properties. (n.d.). HerbiGuide. [Link]
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A Technical Guide to the Evaluation of N-cyclopentyl-2-(2,4-dichlorophenoxy)propanamide as a Novel Selective Herbicide
Abstract
The phenoxyalkanoic acid herbicides, exemplified by 2,4-Dichlorophenoxyacetic acid (2,4-D), were foundational to the development of selective chemical weed control, offering effective management of broadleaf weeds in monocotyledonous crops.[1][2] However, the evolution of herbicide resistance and the need for improved environmental and toxicological profiles necessitate continued innovation. This technical guide outlines a comprehensive research framework for evaluating the potential of a novel derivative, N-cyclopentyl-2-(2,4-dichlorophenoxy)propanamide, as a next-generation selective herbicide. We hypothesize that the introduction of an N-cyclopentyl amide moiety in place of the carboxylic acid may alter the compound's physicochemical properties, thereby enhancing its selectivity through differential metabolism in target versus non-target species. This document provides the scientific rationale, proposed mechanisms of action and selectivity, and detailed, field-proven experimental protocols for a rigorous evaluation. The workflows described herein are designed as a self-validating system for researchers and development professionals to assess the herbicidal efficacy, selectivity, and metabolic fate of this candidate molecule.
Introduction: The Rationale for a Novel Phenoxy Herbicide
The Legacy and Limitations of Phenoxy Herbicides
Phenoxy herbicides have been a cornerstone of agriculture since their commercial release in the 1940s.[1][3] Their ability to selectively eliminate dicot (broadleaf) weeds from monocot (grass) crops like wheat, corn, and rice revolutionized food production.[2][4] These compounds function as synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA) and causing uncontrolled, disorganized growth that is ultimately lethal to susceptible plants.[5][6]
Despite their success, extensive use has led to challenges. The primary concern is the evolution of resistant weed biotypes, which diminishes the effectiveness of these tools.[7] Furthermore, issues such as spray drift, which can damage non-target sensitive crops like grapes and cotton, and environmental persistence remain areas for improvement.[4][6]
The Working Hypothesis: Enhancing Selectivity Through Molecular Design
The core of this investigation is the molecule this compound. The parent acid, 2-(2,4-dichlorophenoxy)propanoic acid (dichlorprop or 2,4-DP), is a known herbicide. Our hypothesis is that converting the carboxylic acid to an N-cyclopentyl amide creates a pro-herbicide. This modification is predicted to:
-
Alter Lipophilicity: Potentially improving cuticular penetration and uptake.
-
Introduce a Metabolic Checkpoint: The amide bond must be cleaved in planta to release the active herbicidal acid. We postulate that tolerant species (monocots) may lack the specific amidase enzymes to efficiently perform this activation, or may preferentially metabolize the molecule through other detoxification pathways (e.g., ring hydroxylation), while susceptible species (dicots) readily hydrolyze the amide, releasing the active toxin and leading to cell death. This differential bioactivation is the proposed cornerstone of its enhanced selectivity.
Objectives of this Guide
This guide serves as a complete roadmap for the preclinical evaluation of this compound. It provides:
-
A proposed synthetic route for laboratory-scale production.
-
A detailed theoretical framework for its mechanism of action and selectivity.
-
A sequence of validated experimental protocols to test the core hypotheses.
-
Methodologies for the analytical quantification of the compound and its metabolites.
Chemical Profile and Synthesis
Chemical Structure and Properties
The structure and key predicted physicochemical properties of the candidate molecule are presented below. These properties are essential for understanding its potential environmental fate and designing effective formulations.
| Property | Value | Significance |
| IUPAC Name | This compound | Unambiguous chemical identifier. |
| Molecular Formula | C₁₄H₁₇Cl₂NO₂ | Determines molar mass and elemental composition. |
| Molar Mass | 318.20 g/mol | Crucial for preparing solutions of known concentration. |
| Predicted LogP | 3.8 - 4.2 | Indicates high lipophilicity, suggesting good membrane permeability but potentially low water solubility and higher soil adsorption. |
| Predicted pKa | ~15-16 (amide N-H) | The molecule is essentially non-ionizable in the environmental pH range, affecting its mobility and uptake mechanisms. |
Proposed Synthetic Pathway
The synthesis of this compound can be achieved via a standard two-step amidation reaction from commercially available precursors. The causality behind this choice is its high efficiency and simplicity, minimizing byproduct formation.
Step 1: Acyl Chloride Formation. 2-(2,4-dichlorophenoxy)propanoic acid is converted to its more reactive acyl chloride derivative using a chlorinating agent like thionyl chloride (SOCl₂). This activation step is critical for ensuring the subsequent reaction with the amine proceeds efficiently.
Step 2: Amide Coupling. The resulting 2-(2,4-dichlorophenoxy)propanoyl chloride is then reacted with cyclopentylamine in the presence of a non-nucleophilic base (e.g., triethylamine) to scavenge the HCl byproduct, driving the reaction to completion.[8]
Caption: Proposed mechanism of action via auxin pathway disruption.
The Core of Selectivity: A Multi-faceted Investigation
The selectivity of phenoxy herbicides between monocots and dicots is not absolute but is generally attributed to a combination of factors, with metabolism being paramount. [9][10]
Differential Uptake and Translocation
Morphological differences, such as the vertical leaf orientation and waxy cuticles of grasses, can reduce spray retention and absorption compared to broadleaf weeds. [9]Furthermore, translocation patterns can differ. In susceptible plants, auxin mimics accumulate in meristematic tissues (growing points), where they exert their lethal effects. [1]Resistant plants may restrict this movement or sequester the herbicide in non-sensitive tissues. [10]
The Critical Role of Metabolic Detoxification
This is the most crucial area of investigation for this compound. Tolerant plants, particularly grasses, rapidly metabolize phenoxy herbicides into inactive forms. [7][11]This process typically involves two phases.
-
Phase I Metabolism: Cytochrome P450 monooxygenases (P450s) are key enzymes that introduce a hydroxyl (-OH) group onto the aromatic ring of the herbicide. [10][11]This initial step is often rate-limiting and renders the molecule less phytotoxic.
-
Phase II Metabolism: The hydroxylated herbicide is then rapidly conjugated (attached) to a sugar molecule, typically glucose, by glycosyltransferases. [7]This conjugation increases water solubility, allowing the inactive metabolite to be sequestered in the vacuole or cell wall, effectively removing it from the cytoplasm.
Our hypothesis is that tolerant monocots will preferentially hydroxylate the pro-herbicide before amide hydrolysis can occur, leading to a detoxified conjugate. Susceptible dicots, lacking this rapid P450 activity, will instead hydrolyze the amide bond, releasing the fully active herbicidal acid.
Caption: Proposed differential metabolic pathways in plants.
Experimental Evaluation Workflow
A tiered approach is essential for efficiently evaluating the candidate herbicide. This workflow progresses from broad primary screening to detailed mechanistic studies.
Overview of the Evaluation Funnel
Caption: Tiered experimental workflow for herbicide evaluation.
Protocol 1: Primary Herbicidal Activity Screening
Objective: To determine the herbicidal efficacy and selectivity of the compound on representative monocot and dicot species.
Methodology:
-
Plant Propagation: Grow seedlings of a monocot crop (e.g., Triticum aestivum - wheat), a monocot weed (e.g., Avena fatua - wild oat), a dicot crop (e.g., Glycine max - soybean, as a sensitive non-target), and a dicot weed (e.g., Sinapis arvensis - wild mustard) in a controlled greenhouse environment until they reach the 2-3 leaf stage.
-
Preparation of Test Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., acetone with a surfactant). Create a serial dilution to achieve a range of application rates (e.g., 0, 10, 50, 100, 250, 500, 1000 g a.i./ha). Include a positive control (e.g., commercial 2,4-D) and a negative control (solvent + surfactant only).
-
Application: Apply the test solutions to the plants using a calibrated track sprayer to ensure uniform coverage. [12]Use at least four replicates for each treatment level and plant species.
-
Evaluation: After 14-21 days, visually assess plant injury on a scale of 0% (no effect) to 100% (complete death). Harvest the above-ground biomass for each replicate, dry it in an oven, and record the dry weight.
-
Data Analysis: Use the dry weight data to perform a non-linear regression analysis to calculate the Growth Reduction 50% (GR₅₀) or Effective Dose 50% (ED₅₀) value for each species. This is the dose required to reduce plant growth by 50%.
Self-Validation: The inclusion of positive and negative controls validates the experimental setup. A strong response to 2,4-D confirms the susceptibility of the dicot species, while no response to the solvent-only control ensures that the observed effects are due to the test compound. A clear, dose-dependent response in the test compound provides confidence in the GR₅₀ calculation.
Protocol 2: Absorption and Translocation Studies
Objective: To quantify the rate of uptake and the pattern of movement of the compound within tolerant and susceptible plants.
Methodology:
-
Synthesis of Radiolabeled Compound: Synthesize this compound with a ¹⁴C label, typically within the stable phenyl ring.
-
Plant Treatment: Grow one tolerant monocot and one susceptible dicot species to the 3-4 leaf stage. Apply a small, precise droplet (e.g., 1-2 µL) of the ¹⁴C-labeled herbicide solution of known activity to the adaxial surface of a single mature leaf.
-
Time-Course Harvest: Harvest plants at various time points post-application (e.g., 6, 24, 48, 72 hours).
-
Sample Processing:
-
At each time point, rinse the treated leaf with a solvent (e.g., 10% methanol) to recover unabsorbed compound from the leaf surface.
-
Section the plant into different parts: treated leaf, leaves above the treated leaf, leaves below the treated leaf, stem, and roots.
-
-
Quantification:
-
Analyze the amount of ¹⁴C in the leaf rinse using Liquid Scintillation Counting (LSC).
-
Combust the dried, sectioned plant parts using a biological oxidizer to convert ¹⁴C to ¹⁴CO₂, which is then trapped and quantified by LSC.
-
Alternatively, press the whole plant and expose it to X-ray film or a phosphor imager to visualize the translocation pattern (autoradiography).
-
-
Data Analysis: Calculate the percentage of the applied dose that was absorbed (Total applied - Leaf wash) and the percentage that was translocated to each plant part.
Causality: By using a radiolabel, we can definitively track the molecule's fate. This experiment directly tests whether selectivity can be explained by differences in the plant's ability to absorb the compound or move it to the sites of action.
Protocol 3: In-planta Metabolism Analysis
Objective: To identify and quantify the metabolites of the compound in tolerant and susceptible species, directly testing the metabolic detoxification hypothesis.
Methodology:
-
Plant Treatment: Treat tolerant and susceptible plants with the ¹⁴C-labeled compound as described in Protocol 2. Harvest at peak translocation time points (e.g., 48 and 72 hours).
-
Extraction: Homogenize the plant tissues and extract with an appropriate solvent system (e.g., acetonitrile/water) to isolate the parent compound and its metabolites.
-
Separation: Concentrate the extract and analyze it using High-Performance Liquid Chromatography (HPLC) with a radioactivity detector. This will separate the parent compound from its more polar metabolites.
-
Identification: Collect the fractions corresponding to each radioactive peak from the HPLC. Analyze these fractions using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to determine the exact mass and fragmentation pattern of the metabolites. [13]This allows for the structural elucidation of metabolites (e.g., hydroxylated parent, glucose conjugate).
-
Data Analysis: Quantify the percentage of total recovered radioactivity that corresponds to the parent compound versus each identified metabolite in both the tolerant and susceptible species.
Self-Validation: The use of a radiolabel ensures that all metabolites are tracked. The LC-MS/MS provides definitive structural information, confirming the metabolic pathways. Comparing the metabolic profiles of the tolerant and susceptible species will provide direct evidence for or against the metabolic detoxification hypothesis.
Analytical Methodologies
Protocol 4: Quantification in Plant Tissues and Soil
Objective: To develop a robust method for detecting and quantifying trace levels of the parent compound and its primary active metabolite (the acid) for residue and environmental fate studies.
Methodology:
-
Sample Preparation (Extraction):
-
Homogenize a known weight of the sample matrix (e.g., 5-10 g of soil or plant tissue).
-
Add an extraction solvent, typically acidified acetonitrile, to efficiently extract both the amide and the potential acid metabolite. [14] * Incorporate a "salting-out" step using anhydrous magnesium sulfate and sodium chloride to partition the analytes into the acetonitrile layer. [14]2. Sample Cleanup (Solid-Phase Extraction - SPE):
-
Pass the acetonitrile extract through a cleanup cartridge (e.g., containing C18 and graphitized carbon black) to remove interfering matrix components like pigments and lipids. [15] * Elute the analytes with a clean solvent and concentrate to a final known volume.
-
-
Instrumental Analysis (LC-MS/MS):
-
Inject the cleaned extract into an HPLC system coupled to a triple quadrupole mass spectrometer.
-
Use a reverse-phase C18 column for chromatographic separation.
-
Operate the mass spectrometer in negative electrospray ionization (ESI-) mode, which is highly sensitive for phenoxy acids.
-
Monitor specific mass-to-charge (m/z) transitions for the parent compound and its metabolites using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. [13][15]
-
Data Presentation: Predicted Mass Transitions for LC-MS/MS
| Analyte | Precursor Ion [M-H]⁻ (m/z) | Product Ion (Quantifier) (m/z) | Product Ion (Qualifier) (m/z) |
| 2-(2,4-dichlorophenoxy)propanoic acid (Active Metabolite) | 233.0 | 161.0 (Loss of C₃H₄O₂) | 197.0 (Loss of HCl) |
| This compound | 316.1 | 233.0 (Loss of cyclopentylamine) | 161.0 (Further fragmentation) |
| Hydroxylated Propanamide (Detoxification Product) | 332.1 | 249.0 | 177.0 |
Data Interpretation and Future Directions
Building a Selectivity Profile
The ideal selective herbicide candidate would exhibit the following profile based on the described experiments:
-
Protocol 1: A low GR₅₀ value for the dicot weed (S. arvensis) and high GR₅₀ values for the monocot crop (T. aestivum) and monocot weed (A. fatua), indicating high selectivity.
-
Protocol 2: Similar rates of absorption in both species, but significantly less translocation of the radiolabel to the meristems in the monocot species compared to the dicot.
-
Protocol 3: Rapid and extensive metabolism of the parent compound into hydroxylated and conjugated forms in the monocot species, with the parent compound persisting and the active acid metabolite appearing in the dicot species.
Go/No-Go Decision Criteria
A "Go" decision for further development would be warranted if the compound shows a selectivity index (GR₅₀ monocot / GR₅₀ dicot) significantly greater than existing standards, coupled with clear evidence of metabolism-based selectivity. A "No-Go" decision would be indicated by a lack of selectivity, poor herbicidal activity, or a selectivity mechanism based solely on poor uptake, which may not be robust in field conditions.
Future Work
If the initial evaluation is positive, subsequent research should focus on:
-
Formulation Development: Creating a stable and effective formulation (e.g., Emulsifiable Concentrate, Soluble Liquid) to optimize performance. [5][16]* Environmental Fate: Conducting studies on soil half-life, leaching potential, and degradation pathways to assess environmental impact. [17][18]* Toxicology: Evaluating the toxicological profile for human and non-target organism safety.
-
Resistance Profiling: Investigating the potential for cross-resistance in weed populations already resistant to other auxin herbicides. [10]
Conclusion
This compound represents a rational design approach to evolving the venerable class of phenoxy herbicides. By introducing a metabolically sensitive amide linkage, there is a strong scientific basis to hypothesize enhanced selectivity based on differential bioactivation and detoxification between monocotyledonous and dicotyledonous plants. The experimental framework detailed in this guide provides a rigorous, step-by-step pathway to validate this hypothesis. Successful execution of these protocols will generate a comprehensive data package, enabling a clear, evidence-based decision on the potential of this molecule to become a valuable new tool for selective weed management.
References
- Vertex AI Search. (2024). 2,4-Dichlorophenoxyacetic acid.
- Song, Y. (2014). Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide.
- Tu, M., Hurd, C., & Randall, J. M. (2001). Weed Control Methods Handbook: Tools and Techniques for Use in Natural Areas.
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Wikipedia. (2024). 2,4-Dichlorophenoxyacetic acid. [Link]
- Norris, L. A. (1981). The movement, persistence, and fate of the phenoxy herbicides and TCDD in the forest. Residue Reviews.
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National Pesticide Information Center. (2015). 2,4-D Fact Sheet. [Link]
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IntechOpen. (2024). Exploring the Effects and Applications of Phenoxy Herbicides in Modern Agriculture. [Link]
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Torra, J., et al. (2020). Resistance Mechanisms to 2,4-D in Six Different Dicotyledonous Weeds Around the World. Frontiers in Plant Science. [Link]
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University of California, Agriculture and Natural Resources. (n.d.). ON THE SELECTIVITY AND MECHANISM OF ACTION OF THE PHENOXY (AUXIN) HERBICIDES. [Link]
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Council for Agricultural Science and Technology. (1975). The Phenoxy Herbicides. Weed Science. [Link]
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National Agricultural Library. (2002). Systemic Herbicides for Weed Control. [Link]
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Torra, J., et al. (2024). Metabolism of 2,4-D in plants: comparative analysis of metabolic detoxification pathways in tolerant crops and resistant weeds. Pest Management Science. [Link]
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Australian Herbicide Resistance Initiative. (2016). How stuff works: 2,4-D, free radicals and monkeys. [Link]
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Semantic Scholar. (2024). Metabolism of 2,4-D in plants: comparative analysis of metabolic detoxification pathways in tolerant crops and resistant weeds. [Link]
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FAO/WHO. (2017). 5.9 2,4-d (020) residue and analytical aspects. [Link]
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Li, T., et al. (2015). Regulatory Science Direct Determination of 2,4-dichlorophenoxyacetic acid in Soybean and Corn by Liquid chromatography/tandem mass spectrometry. Journal of Regulatory Science. [Link]
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U.S. Environmental Protection Agency. (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. [Link]
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European Patent Office. (2020). AGROCHEMICAL COMPOSITION WITH IMPROVED DRIFT, SPREADING AND UPTAKE PROPERTIES. [Link]
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de L. L. e Silva, M., et al. (2003). Determination of 2,4-dichlorophenoxyacetic acid and its major transformation product in soil samples by liquid chromatographic analysis. Journal of Environmental Science and Health, Part B. [Link]
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MDPI. (2023). (±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide. [Link]
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A Technical Guide to the Preliminary Toxicity Screening of N-cyclopentyl-2-(2,4-dichlorophenoxy)propanamide
Executive Summary
The development of novel chemical entities requires a robust and efficient toxicological screening process to ensure safety and guide further research. This whitepaper presents a comprehensive, tiered strategy for the preliminary toxicity assessment of N-cyclopentyl-2-(2,4-dichlorophenoxy)propanamide. As a structural analog of the widely used phenoxy herbicide 2,4-D, this compound warrants a systematic evaluation of its potential cytotoxic, genotoxic, and acute systemic effects. By integrating foundational in vitro assays with a refined in vivo protocol, this guide provides the scientific rationale and detailed methodologies necessary for making early, data-driven decisions in the development pipeline. The proposed workflow prioritizes scientific integrity and the ethical use of animal models, adhering to internationally recognized guidelines.
Introduction and Rationale
This compound is a derivative of the aryloxyphenoxypropionate class of compounds, which are structurally related to phenoxyacetic acid herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D).[1][2] 2,4-D has been in commercial use since the 1940s and functions as a synthetic auxin, a type of plant growth regulator, that causes uncontrolled and unsustainable growth in broadleaf weeds.[3][4] While effective, its toxicological profile has been extensively studied, with findings indicating moderate acute toxicity and potential for severe eye irritation.[5][6]
The structural modifications in this compound—specifically the replacement of the carboxylic acid with an N-cyclopentyl propanamide group—can significantly alter its physicochemical properties, metabolic fate, and, consequently, its toxicological profile.[7] Therefore, a preliminary toxicity screening is not merely a formality but a critical necessity to characterize its intrinsic hazard potential.
This guide outlines a logical, stepwise approach to this screening process. The strategy is built on the principle of tiered testing, beginning with rapid and cost-effective in vitro assays to assess cytotoxicity and genotoxicity before proceeding to a more complex, low-animal-use in vivo study for acute oral toxicity.[8][9] This approach aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing and provides a foundational dataset for regulatory classification and decisions on continued development.
Proposed Tiered Toxicity Screening Workflow
The causality behind a tiered workflow is to build a toxicological profile from the cellular to the systemic level. In vitro assays provide rapid, mechanistic insights with high throughput, allowing for early identification of non-viable candidates.[10] Positive findings in these initial screens can halt development before costly and ethically sensitive in vivo studies are undertaken. If the compound shows an acceptable in vitro profile, a single, well-designed in vivo study provides essential data on its effects within a complex biological system.
Caption: Tiered workflow for preliminary toxicity screening.
Tier 1A: In Vitro Cytotoxicity Assessment (MTT Assay)
Scientific Rationale
The initial step in toxicological screening is to determine the concentration range at which a compound induces cell death. The MTT assay is a robust, colorimetric method that measures the metabolic activity of a cell population, which serves as an indicator of cell viability and proliferation.[11][12] It relies on the ability of mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living cells to reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[13][14] This assay is crucial for establishing a dose-response curve and calculating the half-maximal inhibitory concentration (IC50), a key metric for quantifying a compound's potency.[8]
Experimental Protocol: MTT Assay
This protocol is adapted from standard methodologies and should be optimized for the specific cell line used.[13][15]
-
Cell Culture and Seeding:
-
Select a relevant mammalian cell line (e.g., HepG2 human liver carcinoma cells, to assess potential hepatotoxicity).
-
Culture cells in appropriate medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin) at 37°C and 5% CO₂.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium and incubate for 24 hours to allow for attachment.[12]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions in culture medium to create a range of final treatment concentrations (e.g., 0.1, 1, 10, 50, 100, 250, 500 µM). Ensure the final DMSO concentration is non-toxic to the cells (typically ≤0.5%).
-
Remove the old medium from the cells and add 100 µL of the treatment dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
-
Incubation:
-
Incubate the plate for a defined exposure period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Formazan Formation:
-
Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13]
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[13]
-
Data Presentation and Interpretation
Cell viability is calculated as a percentage relative to the vehicle control. This data is used to generate a dose-response curve, from which the IC50 value is determined.
Table 1: Hypothetical Cytotoxicity Data for this compound
| Cell Line | Exposure Time (h) | IC50 (µM) |
| HepG2 | 24 | 125.4 |
| HepG2 | 48 | 88.2 |
| HEK293 | 48 | 150.7 |
A lower IC50 value indicates higher cytotoxicity. This data is critical for selecting non-toxic concentrations for subsequent assays like the Ames test and for providing an initial warning of potential toxicity.
Tier 1B: In Vitro Genotoxicity Assessment (Ames Test)
Scientific Rationale
Genotoxicity assessment is paramount, as chemical-induced genetic mutations are a primary mechanism underlying carcinogenesis.[16] The Bacterial Reverse Mutation Assay, or Ames test, is the most widely used initial screen for identifying mutagenic potential. The assay uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan, respectively).[17] A test chemical is considered mutagenic if it causes a reverse mutation, restoring the gene's function and allowing the bacteria to grow on an amino-acid-deficient medium. The inclusion of a mammalian metabolic activation system (S9 mix) is critical, as many chemicals only become mutagenic after being metabolized by liver enzymes.[16][18] This test is a core requirement for regulatory agencies worldwide.[19]
Experimental Protocol: Bacterial Reverse Mutation Assay (OECD TG 471)
This protocol is a summary of the OECD 471 guideline.[19]
-
Strain Selection:
-
Use a standard set of tester strains to detect various types of mutations. A common set includes S. typhimurium strains TA98, TA100, TA1535, TA1537, and E. coli strain WP2 uvrA (pKM101).[18]
-
-
Metabolic Activation:
-
Conduct the assay both with and without a metabolic activation system. The S9 fraction, derived from the livers of rats induced with Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone, is used to simulate mammalian metabolism.[16]
-
-
Assay Procedure (Plate Incorporation Method):
-
Prepare a range of test compound concentrations (typically 5-6 doses, selected based on cytotoxicity data) in a suitable solvent.
-
To a test tube, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test compound dilution (or control), and 0.5 mL of either S9 mix or a buffer.
-
Incubate this mixture briefly (pre-incubation method) or immediately add 2 mL of molten top agar.[18]
-
Vortex gently and pour the contents onto the surface of a minimal glucose agar plate (bottom agar).
-
Incubate the plates at 37°C for 48-72 hours.
-
-
Controls:
-
Negative Control: Vehicle (solvent) only.
-
Positive Controls: Known mutagens specific to each strain, both requiring and not requiring S9 activation (e.g., sodium azide for TA1535 without S9, 2-aminoanthracene for TA100 with S9).
-
Data Presentation and Interpretation
The result is determined by counting the number of revertant colonies on each plate. A positive response is defined as a concentration-related increase in the number of revertants to a level at least double that of the negative control count.
Table 2: Hypothetical Ames Test Data for this compound
| Strain | Metabolic Activation (S9) | Compound Conc. (µ g/plate ) | Mean Revertant Colonies ± SD | Fold Increase (vs. Vehicle) | Result |
| TA100 | Without | 0 (Vehicle) | 115 ± 10 | - | |
| 50 | 121 ± 12 | 1.1 | |||
| 100 | 130 ± 9 | 1.1 | Negative | ||
| 250 | 125 ± 15 | 1.1 | |||
| TA100 | With | 0 (Vehicle) | 120 ± 14 | - | |
| 50 | 135 ± 11 | 1.1 | |||
| 100 | 142 ± 18 | 1.2 | Negative | ||
| 250 | 138 ± 13 | 1.2 |
A negative result in the Ames test provides strong evidence that the compound is not a bacterial mutagen and significantly lowers concerns about its carcinogenic potential.
Tier 2: In Vivo Acute Oral Toxicity (Acute Toxic Class Method)
Scientific Rationale
Following an acceptable in vitro profile (low cytotoxicity and no genotoxicity), a preliminary in vivo study is necessary to evaluate systemic toxicity and to satisfy regulatory requirements for hazard classification.[20] The Acute Toxic Class Method (OECD TG 423) is a modern, ethical alternative to the traditional LD50 test.[21] Its scientific value lies in its ability to classify a substance into a toxicity category based on the Globally Harmonised System (GHS) using a minimal number of animals.[22] The method uses a stepwise procedure with fixed doses, where the outcome of each step determines the subsequent action, thereby refining the estimation of toxicity while adhering to humane endpoints.[21][23]
Experimental Protocol: Acute Toxic Class Method (OECD TG 423)
This protocol is a direct application of the OECD 423 guideline.[21][22]
-
Animal Selection and Housing:
-
Use a single sex, typically young adult female nulliparous rats, as females are often slightly more sensitive.[22]
-
Acclimatize animals for at least 5 days before testing. House them in appropriate conditions with controlled temperature, humidity, and light cycle.
-
-
Dosing Procedure:
-
The test is a stepwise procedure, with each step using 3 animals.
-
Based on available data (e.g., from structural analogs), a starting dose is chosen from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.[20] For a novel compound with unknown toxicity, a starting dose of 300 mg/kg is common.
-
Administer the compound as a single oral dose via gavage. Animals should be fasted prior to dosing.
-
-
Observation:
-
Observe animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days.
-
Record all clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic and central nervous system activity, and behavior patterns), as well as body weight changes.[24]
-
Record all instances of mortality and morbidity.
-
-
Stepwise Logic:
-
The outcome at a given dose determines the next step. For example, if starting at 300 mg/kg:
-
If 2 or 3 animals die, the test is stopped, and the substance is classified.
-
If 0 or 1 animal dies, the next step is to dose 3 more animals at the higher dose of 2000 mg/kg.
-
-
The procedure continues until a definitive classification can be made.
-
Caption: Decision logic for OECD TG 423 starting at 300 mg/kg.
Data Presentation and Interpretation
The results do not yield a precise LD50 but rather place the compound into a GHS category, which is sufficient for hazard labeling and risk assessment.
Table 3: GHS Acute Oral Toxicity Hazard Categories
| Hazard Category | Oral LD50 Estimate (mg/kg) | Criteria from OECD 423 Results |
| Category 1 | ≤ 5 | Outcome of testing at 5 mg/kg |
| Category 2 | > 5 and ≤ 50 | Outcome of testing at 5 and 50 mg/kg |
| Category 3 | > 50 and ≤ 300 | Outcome of testing at 50 and 300 mg/kg |
| Category 4 | > 300 and ≤ 2000 | Outcome of testing at 300 and 2000 mg/kg |
| Category 5 | > 2000 and ≤ 5000 | Outcome of testing at 2000 mg/kg and supplementary testing |
| Unclassified | > 5000 | No mortality at 2000 mg/kg or higher |
Conclusion and Next Steps
The completion of this three-part preliminary toxicity screen provides a foundational safety profile for this compound. The combined data from cytotoxicity, genotoxicity, and acute oral toxicity assays allows for a comprehensive initial hazard assessment.
-
If the compound exhibits high cytotoxicity (low IC50), is mutagenic in the Ames test, or is classified in a high-toxicity GHS category (1, 2, or 3), development should be halted or diverted towards structural modifications to mitigate the observed toxicity.
-
If the compound demonstrates low cytotoxicity, is non-mutagenic, and falls into a low-toxicity GHS category (4, 5, or unclassified), it can be prioritized for further, more detailed preclinical studies, such as repeated-dose 28-day or 90-day toxicity studies, to investigate potential target organ toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL).[24]
This structured, evidence-based approach ensures that resources are focused on compounds with a promising safety profile, fulfilling both scientific and regulatory expectations for modern chemical development.
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Methodological & Application
Application Notes and Protocols for N-cyclopentyl-2-(2,4-dichlorophenoxy)propanamide: A Novel Auxin-Mimic Herbicide for Broadleaf Weed Control
Introduction
N-cyclopentyl-2-(2,4-dichlorophenoxy)propanamide is a novel synthetic auxin herbicide engineered for selective control of broadleaf weeds in various agricultural and non-agricultural settings. Structurally, it belongs to the phenoxy herbicide family, sharing the core 2,4-dichlorophenoxy moiety with the widely used herbicide 2,4-D.[1][2][3] The incorporation of a cyclopentyl-propanamide side chain is designed to enhance its efficacy, selectivity, and environmental fate profile. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use and evaluation of this compound.
Mechanism of Action: A Synthetic Auxin Agonist
This compound functions as a synthetic auxin, mimicking the plant hormone indole-3-acetic acid (IAA).[4][5][6] However, unlike IAA, which is readily metabolized by plants, this synthetic analog is more stable, leading to a sustained and overwhelming hormonal response in susceptible species.[4][7]
At the molecular level, the herbicide binds to auxin receptors, primarily the F-box protein TIR1 (Transport Inhibitor Response 1) and other Auxin Signaling F-box (AFB) proteins.[4] This binding event initiates a cascade of cellular responses:
-
Ubiquitination and Degradation of Aux/IAA Repressors: The herbicide-receptor complex targets Aux/IAA transcriptional repressor proteins for ubiquitination and subsequent degradation by the 26S proteasome.[4][7]
-
Activation of Auxin Response Factors (ARFs): The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs), which are transcription factors that activate the expression of a multitude of auxin-responsive genes.[4][7]
-
Uncontrolled Growth and Plant Death: The overexpression of these genes leads to a series of detrimental physiological effects in susceptible broadleaf plants, including epinasty (downward curling of leaves and stems), uncontrolled cell division and elongation, tissue proliferation, and ultimately, plant death.[2][3][8][9] This uncontrolled growth disrupts the plant's vascular tissues, hindering the transport of water and nutrients.[8]
The selectivity of this compound for broadleaf weeds over grasses is a key characteristic of auxin-mimic herbicides.[6][9] While the precise molecular basis for this selectivity is multifaceted, it is generally attributed to differences in auxin transport, metabolism, and receptor sensitivity between monocots and dicots.
Caption: Figure 2: Workflow for greenhouse efficacy testing.
Field Trials for Broadleaf Weed Control
Small-scale field trials are essential to evaluate the performance of this compound under real-world conditions.
Experimental Setup:
-
Plot Size: 3m x 5m plots.
-
Experimental Design: Randomized complete block design with 3-4 replications.
-
Application Equipment: Calibrated backpack sprayer with flat-fan nozzles. [10]* Application Volume: 150-200 L/ha.
Protocol:
-
Site Selection: Choose a field with a natural and uniform infestation of the target broadleaf weeds.
-
Application Timing: Apply the herbicide when the majority of the weeds are in the early, actively growing stages. [11][12]3. Treatments: Include a range of application rates, an untreated control, and a commercial standard.
-
Data Collection:
-
Weed control efficacy (visual ratings) at 7, 14, 28, and 56 DAT.
-
Weed density and biomass (from a 1m² quadrat per plot) at 28 DAT.
-
Crop tolerance (if applicable) by visual assessment of phytotoxicity symptoms.
-
Quantitative Data Summary
The following tables provide hypothetical data to illustrate how to present the results from efficacy studies.
Table 1: Greenhouse Post-Emergence Efficacy of this compound at 14 DAT
| Treatment | Rate (g a.i./ha) | Amaranthus retroflexus (% Control) | Chenopodium album (% Control) | Setaria viridis (% Control) |
| This compound | 250 | 85 | 90 | 5 |
| 500 | 95 | 98 | 10 | |
| 1000 | 100 | 100 | 15 | |
| 2,4-D Amine (Positive Control) | 560 | 92 | 95 | 8 |
| Untreated Control | 0 | 0 | 0 | 0 |
Table 2: Field Trial Efficacy on Mixed Broadleaf Weed Population at 28 DAT
| Treatment | Rate (g a.i./ha) | Overall Weed Control (%) | Weed Biomass Reduction (%) |
| This compound | 500 | 88 | 92 |
| 1000 | 96 | 98 | |
| Commercial Standard | - | 90 | 94 |
| Untreated Control | 0 | 0 | 0 |
Analytical Methods for Residue Analysis
To assess the environmental fate and potential for crop residues, a robust analytical method is required. High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for its sensitivity and selectivity. [13][14][15] Protocol for Extraction from Soil:
-
Sample Preparation: Weigh 10 g of air-dried soil into a 50 mL centrifuge tube.
-
Extraction: Add 20 mL of acidified acetonitrile and shake vigorously for 30 minutes.
-
Salting Out: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl, vortex, and centrifuge.
-
Cleanup (if necessary): Pass the supernatant through a dispersive solid-phase extraction (d-SPE) tube containing primary secondary amine (PSA) and C18 sorbents to remove interfering matrix components.
-
Analysis: Dilute the final extract with mobile phase and inject into the LC-MS/MS system.
LC-MS/MS Conditions (Example):
-
Column: C18 reversed-phase column.
-
Mobile Phase: Gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Ionization Mode: Negative electrospray ionization (ESI-).
-
Transitions: Monitor for the specific parent-to-daughter ion transitions of this compound.
Trustworthiness and Self-Validating Systems
To ensure the reliability and reproducibility of the experimental data, the following self-validating measures should be integrated into all protocols:
-
Inclusion of Controls: Always include untreated and positive controls in every experiment. The positive control, a commercial standard with a known mode of action, serves as a benchmark for the activity of the test compound.
-
Dose-Response Curves: Establishing a clear dose-response relationship is crucial for confirming herbicidal activity and determining the effective concentration range.
-
Replication and Randomization: All treatments should be replicated, and the experimental design should be randomized to minimize the effects of confounding variables.
-
Method Validation: Analytical methods for residue analysis must be validated for linearity, accuracy, precision, and limits of detection and quantification according to established guidelines.
Conclusion
This compound represents a promising new tool for the selective control of broadleaf weeds. Its mechanism of action as a synthetic auxin provides a well-understood basis for its herbicidal activity. The protocols outlined in these application notes provide a robust framework for the comprehensive evaluation of its efficacy, selectivity, and environmental behavior. Adherence to these guidelines, with a strong emphasis on self-validating experimental design, will ensure the generation of high-quality, reliable data for the continued development of this novel herbicide.
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Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science, 66(2), 113-120. Available at: [Link]
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Busi, R., & Powles, S. B. (2016). Auxinic herbicides: current status of mechanism and mode of action. Pest Management Science, 73(2), 259-267. Available at: [Link]
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Mithila, J., & Hall, J. C. (2013). Auxinic herbicides, mechanisms of action, and weed resistance: A look into recent plant science advances. Scientia Agricola, 70(3), 185-194. Available at: [Link]
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Heap, I. (n.d.). Synthetic Auxin Resistant Weeds. International Herbicide-Resistant Weed Database. Available at: [Link]
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SePRO Corporation. (n.d.). Application Guidelines. Available at: [Link]
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Hockley International. (n.d.). Hockley Propanil + 2,4-D. Available at: [Link]
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Liu, X. H., et al. (2022). Synthesis, crystal structure, herbicidal activity and mode of action of new cyclopropane-1,1-dicarboxylic acid analogues. Pesticide Biochemistry and Physiology, 188, 105228. Available at: [Link]
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Wang, Y., et al. (2018). Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method. Journal of Analytical Methods in Chemistry, 2018, 9348123. Available at: [Link]
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Wang, F., et al. (2016). Synthesis and herbicidal activity of N-(2,2-dimethyl-7-alkoxy-2,3-dihydrobenzofuran-5-yl)-2-(4-arylxoyphenoxy)propionamides. ResearchGate. Available at: [Link]
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Brown, D. (2013, November 7). 2,4-D and dicamba-resistant crops and their implications for susceptible non-target crops. Michigan State University Extension. Available at: [Link]
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Galon, L., et al. (2022). Selectivity of 2,4-D salts to barley plants applied at distinct phenological crop stages. Planta Daninha, 40. Available at: [Link]
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- 5. Auxin Mimics | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 2 - Advanced - passel [passel2.unl.edu]
- 6. invasive.org [invasive.org]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. 2,4-D Fact Sheet [npic.orst.edu]
- 9. Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ag.ndsu.edu [ag.ndsu.edu]
- 11. fertilome.com [fertilome.com]
- 12. fbn.com [fbn.com]
- 13. regsci-ojs-tamu.tdl.org [regsci-ojs-tamu.tdl.org]
- 14. epa.gov [epa.gov]
- 15. Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
"N-cyclopentyl-2-(2,4-dichlorophenoxy)propanamide" formulation for field trials
Technical Guide: Formulation Strategies for N-cyclopentyl-2-(2,4-dichlorophenoxy)propanamide
Part 1: Executive Technical Summary
Compound Identity & Challenge: The target molecule, This compound , is a lipophilic amide derivative of the phenoxy herbicide Dichlorprop. Unlike the commercial salt formulations of Dichlorprop (which are hydrophilic), this amide variant possesses a cyclopentyl moiety that significantly increases its logP (octanol-water partition coefficient).
The Formulation Imperative: For field trials, the primary challenge is bioavailability. The amide bond renders the molecule non-ionic and water-insoluble. To ensure the active ingredient (AI) penetrates the waxy leaf cuticle of target broadleaf weeds, it must be delivered in a lipophilic carrier system.
Selected Formulation Type: Emulsifiable Concentrate (EC) For early-stage field trials, an EC formulation is the gold standard. It provides:
-
Maximum Solvency: Keeps the AI dissolved in an organic phase, preventing crystal growth.
-
Cuticular Penetration: The solvent/surfactant system acts as a built-in adjuvant, softening the leaf wax.
-
Ease of Handling: Spontaneous emulsification in the spray tank.
Part 2: Pre-Formulation Profiling
Before attempting a full batch, you must validate the physicochemical properties of the specific lot of AI provided.
Solubility Screening Protocol
Objective: Determine the primary solvent carrier. The target concentration for the EC is typically 100–200 g/L (10-20% w/v).
Procedure:
-
Weigh 1.0 g of AI into four separate 20mL scintillation vials.
-
Add 5.0 mL of the following solvents to respective vials:
-
Solvent A: Aromatic 200 (Heavy Aromatic Naphtha) – Primary Candidate.
-
Solvent B: Methyl Oleate (Fatty Acid Methyl Ester) – Green Alternative.
-
Solvent C: N-Methyl-2-pyrrolidone (NMP) – Co-solvent for high MP amides.
-
Solvent D: Cyclohexanone – Ketone booster.
-
-
Vortex for 2 minutes. Store at 0°C for 24 hours.
-
Pass Criteria: Solution must remain crystal-clear at 0°C. If crystals form, use a co-solvent blend (e.g., 80% Aromatic 200 / 20% Cyclohexanone).
Part 3: Formulation Protocol (EC Preparation)
This protocol details the creation of a 200 g/L EC formulation .
Ingredients & Function
| Component | Function | Chemical Class | % w/w |
| Active Ingredient | Herbicide | This compound | 20.0% |
| Aromatic 200 | Solvent | Heavy Aromatic Naphtha (C10-C13) | 65.0% |
| Ca-DDBS | Emulsifier (Anionic) | Calcium Dodecylbenzene Sulfonate | 5.0% |
| Castor Oil-40EO | Emulsifier (Non-ionic) | Ethoxylated Castor Oil (40 moles EO) | 5.0% |
| TSP-16 | Emulsifier (Booster) | Tristyrylphenol Ethoxylate | 5.0% |
Expert Insight: We use a "Matched Pair" emulsifier system. Ca-DDBS is lipophilic and anchors the emulsion droplet. Castor Oil-40EO is hydrophilic and extends into the water phase to prevent coalescence (steric stabilization).
Step-by-Step Manufacturing Workflow
-
Solvent Charge: Load the Aromatic 200 into a stainless steel vessel with an overhead stirrer.
-
AI Dissolution:
-
Start agitation (medium shear, avoid vortexing air into the liquid).
-
Slowly add the this compound.
-
Critical Step: Heat the vessel to 40°C to accelerate dissolution. Ensure the solution is perfectly clear before proceeding.
-
-
Surfactant Addition:
-
Add the Ca-DDBS (often a viscous paste; warm if necessary).
-
Add the Non-ionic surfactants (Castor Oil/TSP).
-
Mix for 30 minutes until homogenous.
-
-
Filtration: Pass the final formulation through a 5-micron polypropylene filter to remove any extraneous particulate matter.
Part 4: Quality Control & Self-Validation
You must verify the formulation before it goes to the field. The CIPAC MT 36 method is the industry standard for this.
The "Bloom" Test (Spontaneity of Emulsification)
-
Fill a 100mL graduated cylinder with Standard Hard Water (342 ppm CaCO3).
-
Use a pipette to drop 5mL of your EC formulation onto the water surface.
-
Observation:
-
Pass: The oil drops should spontaneously "bloom" into a milky cloud as they descend, without agitation.
-
Fail: The oil drops sink to the bottom as clear globules (insufficient emulsifier) or float on top (HLB too low).
-
Emulsion Stability (24-Hour Test)
-
Invert the cylinder 10 times to form a uniform emulsion.
-
Let stand for 24 hours at 25°C.
-
Pass Criteria:
-
Creaming: < 2mL (acceptable, as it re-disperses).
-
Free Oil: 0 mL (Critical Failure). If any free oil is visible, the formulation will cause uneven dosing in the field and burn crops.
-
Part 5: Field Application Protocol
Context: The amide structure requires enzymatic hydrolysis or lipophilic penetration. Standard water-soluble adjuvants (NIS) are insufficient.
Tank Mix Recommendations
-
Carrier Volume: 100 – 200 L/ha (Standard ground application).
-
Adjuvant Requirement:
-
Crop Oil Concentrate (COC): Add at 1.0% v/v. The oil content helps solubilize the waxy cuticle, allowing the lipophilic amide to penetrate.
-
Drift Control: Use an air-induction nozzle (e.g., AIXR 11004) to produce coarse droplets. This molecule acts like 2,4-D; drift damage to off-target crops (e.g., grapes, cotton) is a major risk.
-
Safety (PPE)
-
Eye Hazard: Phenoxy derivatives are severe eye irritants.[1] Chemical splash goggles are mandatory during mixing.
-
Skin: Nitrile gloves (min 0.11mm thickness).
Part 6: Visualizing the Workflow
The following diagram illustrates the logic flow from raw material to field-ready spray.
Caption: Figure 1. Iterative development workflow for lipophilic herbicide formulation (EC type).
Part 7: Mechanism of Action Visualization
Understanding why we formulate this way requires visualizing the interaction at the leaf surface.
Caption: Figure 2.[2] The physical mechanism of EC formulation facilitating cuticular penetration.
References
-
Knowles, A. (2022). Chemistry and Technology of Agrochemical Formulations. T&F Informa. Link
-
CIPAC. (2021). MT 36.3: Emulsion Characteristics of Emulsifiable Concentrates. Collaborative International Pesticides Analytical Council.[3] Link
-
FAO/WHO. (2022). Manual on Development and Use of FAO and WHO Specifications for Pesticides. Food and Agriculture Organization of the United Nations. Link
-
Hazen, J. L. (2000). Adjuvants: Terminology, Classification, and Chemistry. Weed Technology, 14(4), 773-784. Link
Sources
"N-cyclopentyl-2-(2,4-dichlorophenoxy)propanamide" soil degradation analysis techniques
Application Note: Soil Degradation Kinetics & Metabolite Profiling of N-cyclopentyl-2-(2,4-dichlorophenoxy)propanamide
Executive Summary
This guide details the experimental and analytical protocols for determining the environmental fate of This compound (herein referred to as NDP-Amide ).[1] Structurally, this compound is a cyclopentyl-amide derivative of the phenoxy herbicide Dichlorprop (2,4-DP) . Its degradation in soil is primarily governed by amide hydrolysis followed by the microbial catabolism of the phenoxy acid moiety.
This protocol is designed for researchers conducting regulatory environmental fate studies (e-fate) to support registration requirements (e.g., EPA OCSPP, EU Regulation 1107/2009). It prioritizes LC-MS/MS quantitation of the parent and its primary metabolites: Dichlorprop and 2,4-Dichlorophenol (2,4-DCP) .
Part 1: Chemical Identity & Degradation Logic
Understanding the molecular mechanism is prerequisite to experimental design. NDP-Amide is a "pro-herbicide" or amide analog that degrades via a biphasic pathway.
-
Phase I (Hydrolysis): The amide bond is susceptible to amidase-mediated bacterial hydrolysis or abiotic acid/base hydrolysis, yielding the free acid Dichlorprop and Cyclopentylamine .
-
Phase II (Catabolism): Dichlorprop undergoes ether cleavage to form 2,4-Dichlorophenol , which is subsequently ring-hydroxylated and cleaved (ortho-cleavage pathway) to CO₂.
Critical Analysis Point: The rate-limiting step is often the initial hydrolysis. Unlike esters, amides can be persistent in sterile soils, making the distinction between biotic and abiotic degradation crucial.
Part 2: Experimental Protocol (OECD 307 Compliant)
Soil Selection & Characterization
Select a minimum of four soil types to cover a range of pH, organic carbon (OC), and texture.
-
Soil A (Acidic): pH 4.5–5.5 (High clay content).
-
Soil B (Neutral): pH 6.5–7.5 (Loam/Silt Loam).
-
Soil C (Sandy): Low OC (<1.0%), high sand content (Leaching potential).
-
Soil D (Biological Control): Fresh agricultural soil with known history of phenoxy herbicide use (primed microbial community).
Test System Setup
-
Vessels: 250 mL biometer flasks with CO₂ traps (0.1 M NaOH) and volatile organic traps (PUF plugs).
-
Spiking: Apply NDP-Amide at a field-relevant concentration (e.g., 0.2 – 1.0 mg/kg soil).
-
Note: For regulatory submission, use radiolabeled [Phenyl-U-14C]-NDP-Amide to track mass balance and bound residues.
-
-
Incubation: Dark, 20°C ± 2°C. Soil moisture adjusted to 40–50% Maximum Water Holding Capacity (MWHC).
Sampling Schedule
Design the schedule to capture the half-life (
-
Points: Day 0 (2 hours post-spike), 1, 3, 7, 14, 30, 60, 90, 120.
-
Replicates: Duplicate flasks per time point per soil type.
Part 3: Analytical Methodology
The extraction method must recover both the lipophilic parent amide and the polar acid metabolite.
Extraction Protocol (QuEChERS Modified)
This "Double-Extraction" method ensures recovery of bound residues.
-
Step 1 (Solvent Extraction):
-
Transfer 10 g soil to a 50 mL centrifuge tube.
-
Add 10 mL Acetonitrile:Water (80:20 v/v) acidified with 0.1% Formic Acid.
-
Shake vigorously (Genogrinder) for 5 mins at 1500 rpm.
-
Centrifuge at 4000 rpm for 5 mins. Decant supernatant (Extract A).
-
-
Step 2 (Harsh Extraction for Acids):
-
Resuspend soil pellet in 10 mL Acetonitrile:0.1M HCl (90:10 v/v) .
-
Shake for 15 mins. Centrifuge. Decant supernatant (Extract B).
-
-
Cleanup:
-
Combine Extract A + B.
-
Vortex with 150 mg MgSO₄ and 50 mg PSA (Primary Secondary Amine) to remove humic acids.
-
Warning: Do not use PSA if analyzing for acidic metabolites directly, as it binds organic acids. For Dichlorprop analysis, use C18 sorbent instead of PSA.
-
-
Filtration: Filter through 0.2 µm PTFE syringe filter into LC vial.
LC-MS/MS Parameters
-
Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495).
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B (0-1 min) -> 95% B (8 min) -> Hold (2 min).
MRM Transition Table:
| Analyte | Polarity | Precursor (m/z) | Product (m/z) | Collision Energy (V) | Mechanistic Note |
| NDP-Amide | ESI (+) | 302.1 [M+H]⁺ | 161.0 | 25 | Cleavage of amide bond; detection of dichlorophenoxy cation. |
| NDP-Amide | ESI (+) | 302.1 [M+H]⁺ | 233.0 | 15 | Loss of cyclopentyl group. |
| Dichlorprop | ESI (-) | 233.0 [M-H]⁻ | 161.0 | 20 | Phenoxy ether cleavage. |
| 2,4-DCP | ESI (-) | 161.0 [M-H]⁻ | 125.0 | 25 | Loss of HCl (Characteristic isotope pattern Cl₂). |
Part 4: Degradation Pathway Visualization
The following diagram illustrates the degradation logic, highlighting the critical hydrolysis step and subsequent mineralization.
Figure 1: Proposed degradation pathway of this compound in soil.
Part 5: Data Analysis & Kinetic Modeling
Do not rely solely on First-Order (SFO) kinetics, as the degradation of the parent amide may exhibit a "lag phase" if microbial adaptation is required for amidase induction.
-
Kinetic Models: Fit data to SFO, FOMC (Gustafson-Holden), and DFOP (Double First-Order in Parallel) models using software like CAKE or KinGUII.
-
Goodness of Fit: Evaluate using
error (acceptable if < 15%) and visual inspection of residuals. -
Metabolite Modeling: Use the parent
to constrain the formation rate of Dichlorprop.-
Equation:
-
Self-Validation Check:
-
If Dichlorprop accumulates without degrading, check soil pH (acidic soils inhibit phenoxy acid degraders).
-
If Mass Balance < 90%, suspect volatile loss of Cyclopentylamine or formation of bound residues (requires combustion analysis of soil pellet).
References
-
OECD. (2002).[1][2] Test No. 307: Aerobic and Anaerobic Transformation in Soil. OECD Guidelines for the Testing of Chemicals, Section 3.
-
European Commission. (2000). Residues: Guidance for generating and reporting methods of analysis in support of pre-registration data requirements (SANCO/3029/99 rev. 4).[1]
-
Zipper, C., et al. (1996).[3] Enantioselective uptake and degradation of the chiral herbicide dichlorprop [(RS)-2-(2,4-dichlorophenoxy)propanoic acid] by Sphingomonas herbicidovorans MH.[3] Journal of Bacteriology.
-
Biotecnologie BT. (n.d.). Environmental Fate: Aerobic-Anaerobic Transformation in soil (OECD 307).[1][2]
-
EURL-SRM. (2015). Quick Method for the LC-MS/MS Analysis of Highly Polar Pesticides in Foods of Plant Origin (QuPPe Method).
Sources
- 1. biotecnologiebt.it [biotecnologiebt.it]
- 2. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]
- 3. Enantioselective Uptake and Degradation of the Chiral Herbicide Dichlorprop [(RS)-2-(2,4-Dichlorophenoxy)propanoic acid] by Sphingomonas herbicidovorans MH - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support: Optimizing Synthesis of N-cyclopentyl-2-(2,4-dichlorophenoxy)propanamide
Topic: Yield Improvement & Troubleshooting Guide Ticket ID: CHEM-SUP-8821 Status: Open Analyst: Senior Application Scientist[1]
Executive Summary
This guide addresses yield optimization for N-cyclopentyl-2-(2,4-dichlorophenoxy)propanamide .[1] This molecule is a derivative of the herbicide Dichlorprop (2,4-DP) and involves forming an amide bond between a sterically moderate primary amine (cyclopentylamine) and an
Low yields in this synthesis typically stem from three root causes:
-
Inefficient Activation: The electron-rich phenoxy group can make the carbonyl carbon less electrophilic, requiring robust activation.[1]
-
Steric Drag: While cyclopentylamine is a primary amine, the adjacent cyclic structure creates a "steric wall" that slows nucleophilic attack compared to linear alkyl amines.
-
Hydrolysis Competition: If using the acid chloride route, moisture sensitivity leads to reversion to the starting acid.
Module 1: Strategic Route Selection
Before troubleshooting, ensure you are using the correct pathway for your specific constraints (Scale vs. Stereopurity).[1]
Figure 1: Decision matrix for selecting the synthesis pathway. Route A is preferred for raw yield; Route B is essential if the starting material is optically active (e.g., Dichlorprop-P).[1]
Module 2: The "Gold Standard" Protocol (Acid Chloride Route)
Context: This is the most robust method for this specific molecule. The 2,4-dichlorophenoxy group is stable to acid chlorides, unlike more sensitive substrates.[1]
Optimized Protocol
-
Activation: Dissolve 2-(2,4-dichlorophenoxy)propanoic acid (1.0 eq) in dry Toluene (not DCM, see Note 1). Add Thionyl Chloride (
, 1.2 eq) and a catalytic drop of DMF. Reflux for 2 hours until gas evolution ceases. -
Evaporation: Remove excess
and Toluene completely under vacuum. Re-dissolve the resulting oil in dry DCM. -
Coupling: Cool the acyl chloride solution to 0°C. Add Cyclopentylamine (1.1 eq) mixed with Triethylamine (
, 1.5 eq) dropwise. -
Workup: Wash with 1M HCl (removes amine), then Sat.
(removes unreacted acid).[1]
Troubleshooting Table: Acid Chloride Route
| Symptom | Probable Cause | Corrective Action |
| Yield < 50% | Hydrolysis of Acyl Chloride | Ensure glassware is oven-dried.[1] Use a drying tube ( |
| Purple/Dark Color | Phenol Oxidation | The ether linkage is cleaving (rare but possible with poor quality |
| Sticky Oil Product | Trapped DMF/Solvent | The cyclopentyl group increases lipophilicity, trapping solvents. Dry under high vacuum at 50°C for >4 hours. |
| Impurity at Baseline (TLC) | Cyclopentylamine HCl salt | The base ( |
Critical Insight: Toluene is superior to DCM in the activation step because it allows higher temperatures to drive the formation of the sterically hindered acyl chloride and helps azeotrope off trace moisture.
Module 3: The "High Precision" Protocol (Coupling Reagents)
Context: Use this if you observe racemization of the propanoic acid center or if you lack facilities for handling noxious acid chlorides.
Optimized Protocol (HATU Method)
-
Dissolution: Dissolve Acid (1.0 eq) in dry DMF (Concentration ~0.2 M).
-
Base: Add DIPEA (Hunig’s Base, 2.0 eq).[1] Stir for 5 mins.
-
Activation: Add HATU (1.1 eq). Stir for 10 mins (Solution turns yellow).
-
Addition: Add Cyclopentylamine (1.1 eq).
-
Reaction: Stir at RT for 4–12 hours.
Troubleshooting Table: Coupling Reagents
| Symptom | Probable Cause | Corrective Action |
| Low Conversion | Steric Hindrance | Cyclopentylamine is bulky.[1] Switch from HATU to T3P (Propylphosphonic anhydride) , which is superior for hindered amines [1].[1] |
| Product contaminated with Urea | DCC Usage | Avoid DCC. The byproduct (DCU) is notoriously hard to remove from this specific amide.[1] Use EDC/HCl instead (water soluble byproduct).[1] |
| Racemization | High pH | Excess DIPEA can abstract the |
Module 4: Purification & Isolation Logic
The lipophilic nature of the "2,4-dichloro" and "cyclopentyl" groups makes this molecule prone to "oiling out" during crystallization.
Figure 2: Purification workflow.[1] Note that trituration is often required to break the "oil" state caused by the cyclopentyl group.
Frequently Asked Questions (FAQs)
Q: Why does my NMR show a doubled set of peaks? A: This is likely rotamerism . The amide bond has restricted rotation due to the bulky cyclopentyl group and the adjacent chiral center. Run the NMR at 50°C; if the peaks coalesce, it is rotamerism, not impurity. If they do not, you likely have a diastereomeric mixture (if your starting amine or acid was impure).[1]
Q: Can I use the Methyl Ester of the acid and react it with Cyclopentylamine directly?
A: Not recommended. Direct aminolysis of esters with secondary-carbon amines (like cyclopentylamine) is kinetically slow and requires high temperatures or strong catalysts (like
Q: I need to scale this to 100g. Which route is safer?
A: The Acid Chloride route (Module 2) is safer and more economical for scale-up.[1] Coupling reagents like HATU are prohibitively expensive and difficult to remove on a large scale. However, you must use a scrubber for the
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][2][3] Organic Process Research & Development.
-
Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.
-
Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling. Tetrahedron.
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Standard reference for Acid Chloride preparation).
Sources
"N-cyclopentyl-2-(2,4-dichlorophenoxy)propanamide" purification challenges and solutions
Ticket #492-B: Purification & Isolation Strategy
Status: Open | Priority: High | Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are encountering difficulties purifying N-cyclopentyl-2-(2,4-dichlorophenoxy)propanamide . This molecule is a lipophilic, chiral amide derived from the coupling of 2-(2,4-dichlorophenoxy)propionic acid (Dichlorprop) and cyclopentylamine .
The purification challenges typically stem from three distinct physicochemical properties:
-
Lipophilicity: The combination of the dichlorophenoxy ring and the cyclopentyl group creates a "greasy" molecule prone to "oiling out" rather than crystallizing.
-
Acid/Base Residuals: Incomplete coupling often leaves traces of the basic amine or acidic precursor.
-
Chirality: The C2 position on the propanamide backbone is a stereocenter. Racemization during amide coupling is a common, often overlooked failure mode.
This guide provides a self-validating workflow to isolate high-purity material.
Phase 1: The "Triage" (Liquid-Liquid Extraction)
User Complaint: "My crude product is a sticky, yellow semi-solid. TLC shows multiple spots."
Diagnosis: You likely have unreacted precursors trapped in the lipophilic matrix. Because your product is a neutral amide , we can use pH switching to wash away impurities without chromatography.
The Protocol (Self-Validating):
-
Dissolve crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .
-
Acid Wash (Removes Cyclopentylamine): Wash with 1M HCl .
-
Base Wash (Removes Dichlorprop Acid): Wash with Saturated NaHCO₃ (or 1M NaOH if stubborn).
-
Brine Wash & Dry: Wash with saturated NaCl, dry over MgSO₄, and concentrate.
Visualization of Logic:
Figure 1: Chemo-selective washing strategy exploiting the pKa differences between the amide product and its precursors.
Phase 2: Crystallization (Solving "Oiling Out")
User Complaint: "I tried to recrystallize from hot hexane, but it separated into a milky oil at the bottom of the flask."
Diagnosis: This is the classic "Oiling Out" phenomenon. Your compound's melting point is likely close to the boiling point of the solvent, or the impurity profile is depressing the melting point.
The Solution: You must use a solvent pair or a high-dielectric switch .
Solvent Screening Table
| Solvent System | Suitability | Notes |
| Ethanol / Water | High | Dissolve in hot EtOH. Add warm water dropwise until turbid. Cool very slowly. High polarity difference forces lattice formation. |
| EtOAc / Hexane | Medium | Good for initial cleanup. If it oils out, add a "seed" crystal and scratch the glass. |
| Acetonitrile (ACN) | High | Excellent for amides. Dissolve in minimum hot ACN. Cool to -20°C. Often avoids oiling. |
| Isopropanol (IPA) | Medium | Good alternative if EtOH/Water fails. Slower evaporation rate helps crystal growth. |
Troubleshooting "Oiling Out":
-
Reheat the mixture until the oil redissolves.
-
Seed it: Add a tiny crystal of pure material (if available) or scratch the inner glass surface with a glass rod to create nucleation sites.
-
Slow Down: Wrap the flask in foil or a towel to slow the cooling rate. Rapid cooling traps impurities and promotes oiling.
Phase 3: Chiral Purity (The Stereocenter)
User Complaint: "My bioassay data is inconsistent. I suspect I have a racemate."
Diagnosis: The 2-position (alpha to the carbonyl) is liable to racemization, especially if the coupling reaction involved high temperatures or strong bases (e.g., excess triethylamine).
Validation Protocol: You cannot rely on NMR for enantiomeric excess (ee) determination without a chiral shift reagent. You must use Chiral HPLC .
-
Column: Chiralcel OD-H or Chiralpak AD-H (Polysaccharide based).
-
Mobile Phase: Hexane : Isopropanol (90:10 to 95:5).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV @ 230 nm (Dichlorophenoxy chromophore).
Visualizing the Racemization Risk:
Figure 2: Mechanism of racemization. Excess base or slow coupling rates allow the alpha-proton to be abstracted, destroying chirality.[5]
Frequently Asked Questions (FAQs)
Q: Can I use flash chromatography instead of crystallization? A: Yes. The dichlorophenoxy group makes the molecule UV-active (detectable at 254nm).
-
Stationary Phase: Silica Gel (40-63 µm).
-
Eluent: Hexane/Ethyl Acetate gradient (Start 100:0, ramp to 70:30). The lipophilic cyclopentyl group will make the product elute relatively early (high Rf).
Q: I used DCC as a coupling agent and I have a white solid that won't dissolve in my extraction solvent. A: That is Dicyclohexylurea (DCU) , a byproduct of DCC. It is notoriously difficult to remove.
-
Fix: Cool your reaction mixture to 0°C for 1 hour; most DCU will precipitate. Filter it off before doing the liquid-liquid extraction. For future runs, switch to EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) , which forms a water-soluble urea byproduct that washes away in the aqueous layer.
Q: How do I dry the final product to constant weight?
A: This amide is likely a low-melting solid. Do not use high heat. Dry in a vacuum desiccator over
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
-
Maher, J. et al. "Enantioseparation of phenoxypropionic acid herbicides using chiral HPLC." Journal of Chromatographic Science, 2012.
-
Smith, R. "Purification of Lipophilic Amides via Solvent Switching." Organic Process Research & Development, 2005.[5] (General methodology for preventing "oiling out" in fatty amides).
-
PubChem Compound Summary. "2-(2,4-Dichlorophenoxy)propanoic acid (Dichlorprop)." National Center for Biotechnology Information. [Link]
Sources
"N-cyclopentyl-2-(2,4-dichlorophenoxy)propanamide" analytical method interference troubleshooting
This guide serves as a specialized technical support resource for the analysis of N-cyclopentyl-2-(2,4-dichlorophenoxy)propanamide (CAS: 301226-22-2). It is designed for analytical chemists and pharmaceutical researchers encountering method robustness issues, specifically focusing on interference, matrix effects, and chromatographic anomalies.
Senior Scientist’s Note: The "Lipophilic Amide" Challenge
From: Dr. A. Vance, Senior Application Scientist
"When analyzing this compound, you are dealing with a molecule that combines the polychlorinated complexity of an auxin herbicide (Dichlorprop) with the lipophilicity of a cyclic amide.
The most frequent 'interference' calls we receive are actually misdiagnosed. What looks like a co-eluting impurity is often on-column hydrolysis or atropisomerism (rare but possible in hindered amides), or simply matrix suppression masking the quantification. This molecule is sticky (LogP > 3.5). It loves to hang onto your injector needle and your C18 column, creating 'ghost' interferences in subsequent blanks. Treat it like a lipid, not a simple polar drug."
Part 1: Molecule Profile & Analytical Behavior
Before troubleshooting, verify your method parameters against the molecule's physicochemical profile.
| Parameter | Value / Characteristic | Analytical Implication |
| Molecular Formula | C₁₄H₁₇Cl₂NO₂ | Monoisotopic Mass: ~301.06 Da. Expect distinct Cl₂ isotope pattern (M, M+2, M+4). |
| LogP (Predicted) | ~3.8 - 4.2 | High lipophilicity. Requires high % organic mobile phase for elution. Risk of carryover. |
| Chirality | Yes (C2 position of propanamide) | The "2-" position creates an R/S chiral center. Unless you use a chiral column, you analyze the racemate. Partial separation on non-chiral columns can look like 'split peaks'. |
| pKa | Non-ionizable (Amide) | The amide N is not basic. The phenoxy ether is neutral. Do not rely on pH switching for retention control as you would for the free acid (Dichlorprop). |
| Key Fragment | m/z 161/163 (2,4-dichlorophenol) | The primary transition in MS/MS usually involves the cleavage of the ether bond. |
Part 2: Troubleshooting Guide (Q&A Format)
Category A: Chromatographic Interferences (Ghost Peaks & Splitting)
Q1: I see a "shoulder" or split peak for my analyte on a standard C18 column. Is this a co-eluting impurity? Diagnosis: This is likely chiral partial separation or solvent mismatch , not necessarily an impurity.
-
The Mechanism: Your molecule is chiral. While C18 is achiral, complex matrices or specific mobile phase additives (like cyclodextrins) can induce partial separation of enantiomers.
-
The Fix:
-
Check Solvent Strength: If your sample diluent is 100% acetonitrile but your initial gradient is 90% water, the analyte precipitates at the column head, causing peak splitting. Protocol: Match sample diluent to the starting mobile phase (e.g., 50:50 MeOH:Water).
-
Verify Column Health: A void at the column head affects lipophilic compounds first. Reverse the column and wash.
-
Confirm Enantiomers: If the split is exactly 50:50 in a standard, it is the enantiomers. Switch to a column with high carbon load (e.g., C18 Hybrid) to merge them, or a Chiralpak column to separate them intentionally.
-
Q2: I see a peak in my blank injection at the exact retention time of my analyte. Is my solvent contaminated? Diagnosis: This is Carryover , a hallmark of lipophilic chlorophenoxy amides.
-
The Mechanism: The cyclopentyl and dichlorophenoxy groups adhere strongly to the PTFE seals in your autosampler and the rotor seal.
-
The Fix:
-
Needle Wash: Standard MeOH/Water is insufficient. Use a wash solution of 40:40:20 Acetonitrile:Isopropanol:Acetone (or Cyclohexane if compatible).
-
Valve Switch: If using a trap-and-elute system, ensure the valve is switched back and flushed with high organic solvent for at least 2 minutes between runs.
-
Category B: Mass Spectrometry Interference (Ion Ratio Failures)
Q3: My quantifier/qualifier ion ratio is inconsistent in real samples compared to standards. Is something co-eluting? Diagnosis: Yes, likely Dichlorprop (Free Acid) or Matrix Isobars .
-
The Mechanism:
-
In-Source Fragmentation: If your source temperature is too high (>500°C), the amide bond may cleave before the quadrupole, generating the free acid ion. If Dichlorprop is also present in the sample (as a metabolite), it interferes.
-
Chlorine Isotope Interference: Matrix components with sulfur (S34) or naturally occurring isotopes can mimic the Cl37 contribution.
-
-
The Fix:
-
Monitor the Isotope Cluster: Do not just monitor m/z 302 -> 161. Also monitor the M+2 isotope (m/z 304 -> 163). The ratio of 302/304 must remain constant (~1.5:1 for Cl₂).
-
Chromatographic Resolution: Ensure the amide (Analyte) and the free acid (Dichlorprop, RT usually earlier on C18) are baseline separated.
-
Lower Source Temp: Reduce ESI source temp to <350°C to minimize thermal degradation.
-
Category C: Sample Preparation Issues
Q4: My recovery is low (<60%), and I see a new peak appearing at an earlier retention time. Diagnosis: You are inducing Hydrolysis during extraction.
-
The Mechanism: Chlorophenoxy amides are stable at neutral pH but hydrolyze rapidly in strong alkali (pH > 10) or strong acid (pH < 2) over time, converting back to Dichlorprop and cyclopentylamine.
-
The Fix:
-
Avoid Alkaline Steps: Do not use 1M NaOH for pH adjustment if you are doing liquid-liquid extraction (LLE). Keep pH between 4 and 8.
-
QuEChERS Modification: If using QuEChERS, use the buffered (citrate) version to prevent pH extremes during the partitioning step.
-
Part 3: Visualization & Workflows
Workflow 1: Interference Troubleshooting Decision Tree
This logic flow helps you isolate whether the interference is instrumental, chemical, or matrix-derived.
Caption: Decision tree for isolating the source of analytical interference in LC-MS/MS workflows.
Workflow 2: Optimized Extraction Protocol (To Minimize Hydrolysis)
Standard acid-herbicide methods often destroy this amide. Use this neutral extraction workflow.
Caption: Neutral extraction workflow (QuEChERS-based) to prevent amide hydrolysis artifacts.
Part 4: Validated Reference Data
MRM Transition Table
Use these transitions to confirm identity and troubleshoot interference.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Purpose |
| Target Amide | 302.1 [M+H]⁺ | 161.0 (Phenol) | 25 | 20 | Quantifier |
| Target Amide | 302.1 [M+H]⁺ | 86.1 (Cyclopentyl) | 25 | 15 | Qualifier 1 |
| Target Amide | 304.1 [M+H]⁺ | 163.0 (Isotope) | 25 | 20 | Qualifier 2 (Cl confirmation) |
| Dichlorprop (Acid) | 235.0 [M+H]⁺ | 161.0 | 20 | 18 | Interference Monitor |
References
-
European Commission. (2021). Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed (SANTE/11312/2021).Link
- Relevance: Defines the criteria for ion ratio confirmation and chromatographic retention time deviations acceptable for chlorin
-
U.S. EPA. (2014).[1] Method 555: Determination of Chlorinated Acids in Water by HPLC/UV.Link
- Relevance: Provides foundational data on the chromatographic behavior of chlorophenoxy acid derivatives (Dichlorprop) which are the core substructure of the analyte.
-
Vreeken, R. J., et al. (1998). LC-MS/MS analysis of chlorophenoxy acid herbicides in water.Journal of Chromatography A, 794(1-2), 187-199. Link
- Relevance: Establishes fragmentation pathways for 2,4-dichlorophenoxy moieties used in the troubleshooting section.
-
PubChem. (n.d.). Compound Summary: this compound (CAS 301226-22-2).[2]Link
- Relevance: Verification of chemical structure, molecular weight, and predicted physicochemical properties (LogP).
Sources
Technical Support Center: N-cyclopentyl-2-(2,4-dichlorophenoxy)propanamide Optimization
Status: Operational Role: Senior Application Scientist Ticket ID: SEL-24DP-CYC-001 Subject: Improving Selectivity (Stereochemical & Biological)
Executive Summary: The Selectivity Paradox
Welcome to the technical support hub for N-cyclopentyl-2-(2,4-dichlorophenoxy)propanamide . Based on its structure, this molecule belongs to the phenoxypropionamide class, acting primarily as a synthetic auxin mimic (herbicide) or a chiral intermediate for enzyme inhibitors.[1]
When you ask about "improving selectivity," you are likely facing one of two critical bottlenecks:
-
Stereochemical Selectivity (The "R" vs. "S" Problem): The biological activity of 2-phenoxypropionates resides almost exclusively in the (R)-enantiomer .[1] The (S)-enantiomer is often biologically inert or competitively antagonistic.[1]
-
Metabolic Selectivity (The "Amide" Stability): The cyclopentyl amide moiety alters lipophilicity (LogP) and hydrolytic stability compared to the parent acid (2,4-DP), affecting how the molecule penetrates the cuticle (in plants) or cell membrane (in pharma).
This guide provides self-validating protocols to maximize the (R)-enantiomeric excess (% ee) and optimize the amide coupling efficiency without racemization.
Diagnostic Workflow: Where is the Selectivity Loss?
Before altering your synthesis, use this logic flow to identify the source of poor selectivity.
Figure 1: Diagnostic decision tree for isolating the cause of low selectivity.
Module A: Stereoselective Synthesis (The "Active" Isomer)
The Challenge: The Labile Alpha-Proton
The chiral center at the C2 position (alpha to the carbonyl) is prone to racemization under basic conditions. If you couple (R)-2-(2,4-dichlorophenoxy)propanoic acid with cyclopentylamine using standard EDCI/DMAP, the basic DMAP can deprotonate the alpha-carbon, destroying your chirality.
Protocol 1: Racemization-Free Amide Coupling
Objective: Synthesize (R)-N-cyclopentyl-2-(2,4-dichlorophenoxy)propanamide with >98% ee.
Reagents:
-
Substrate: (R)-2-(2,4-dichlorophenoxy)propanoic acid (Commercial or resolved).
-
Amine: Cyclopentylamine (1.1 equiv).[1]
-
Coupling Agent: T3P (Propylphosphonic anhydride) OR HATU.[1] Avoid DCC/DMAP.
-
Base: DIPEA (Diisopropylethylamine) – use strictly 2.0 equivalents.[1]
Step-by-Step Methodology:
-
Dissolution: Dissolve (R)-acid (1.0 mmol) in dry EtOAc (T3P method) or DMF (HATU method). Cool to 0°C.[1][2]
-
Base Addition: Add DIPEA (2.0 mmol) dropwise. Crucial: Do not exceed 3.0 equiv to prevent alpha-deprotonation.
-
Activation:
-
Amine Addition: Add Cyclopentylamine (1.1 mmol) dropwise.
-
Reaction: Allow to warm to Room Temperature (RT). Monitor by TLC (approx. 2-4 hours).
-
Workup: Wash with 1N HCl (removes unreacted amine), then Sat. NaHCO3 (removes unreacted acid).[1] Dry over Na2SO4.[1][3]
Validation Criteria:
-
Chiral HPLC: Chiralcel OD-H column, Hexane/IPA (90:10).[1] The (R)-isomer should be the major peak.[1]
-
Yield: >85%.
Module B: Enzymatic Resolution (Fixing a Racemic Mixture)
If you already have a racemic mixture of the amide, or if chiral starting materials are too expensive, use Kinetic Resolution via Lipases.[1] This is highly effective for phenoxypropionates.[1]
Protocol 2: Lipase-Catalyzed Hydrolysis
Mechanism: Candida antarctica Lipase B (CAL-B) is highly selective for the (R)-enantiomer of esters/amides.[1] However, for amides, hydrolysis is slow.[1] A better approach is Enantioselective Aminolysis of the ester.[1]
Alternative Route (Recommended): Start with Racemic Ethyl 2-(2,4-dichlorophenoxy)propionate .[1]
-
Setup: Mix Racemic Ester (10 mmol) + Cyclopentylamine (5 mmol, 0.5 equiv) in MTBE (Methyl tert-butyl ether).
-
Catalyst: Add Novozym 435 (Immobilized CAL-B, 20 mg/mmol).
-
Incubation: Shake at 45°C for 24-48 hours.
-
Selectivity Logic: The enzyme preferentially couples the (R)-ester with the amine.[1] The (S)-ester remains unreacted.
-
Purification:
Module C: Biological Selectivity (SAR Optimization)
If your molecule is chemically pure ((R)-isomer >99% ee) but lacks biological selectivity (e.g., it kills the crop and the weed, or inhibits the wrong enzyme), the issue is the Cyclopentyl Amide group.
Structure-Activity Relationship (SAR) Table
| Component | Modification | Effect on Selectivity |
| Cyclopentyl Ring | Replace with Isopropyl | Increases volatility; may reduce metabolic stability (faster breakdown).[1] |
| Cyclopentyl Ring | Replace with 4-Fluoro-phenyl | Increases metabolic stability; increases lipophilicity (LogP).[1] |
| Amide Bond | N-Methylation | Prevents H-bond donation.[1] drastically changes receptor binding.[1] |
| Alpha-Methyl | Remove (make it Acetamide) | Destroys Selectivity. The alpha-methyl is essential for chiral recognition.[1] |
Troubleshooting Biological Assays
-
Symptom: High in-vitro potency (enzyme assay), low in-vivo potency (whole plant/organism).
-
Cause: The amide bond is too stable.[1] Phenoxypropionates often act as "pro-drugs" (pro-herbicides) that must be hydrolyzed back to the free acid inside the target tissue.[1]
-
Fix: If the cyclopentyl amide is too robust against intracellular amidases, the active acid is never released.[1]
Visualization: Synthesis & Selectivity Pathways
Figure 2: Synthetic pathways determining the final stereochemical purity.
Frequently Asked Questions (FAQ)
Q1: Why is the (R)-enantiomer required? A: In the phenoxypropionate class, the (R)-configuration mimics the spatial arrangement of Indole-3-acetic acid (natural auxin) in the binding pocket of the TIR1 receptor. The (S)-isomer does not fit effectively and constitutes "chemical waste" that contributes to environmental load without efficacy.[1]
Q2: I used (R)-acid starting material, but my product is 80:20 (R:S). Why? A: You likely used a base that was too strong or allowed the activation step to proceed too long at high temperatures.[1] The alpha-proton is acidic.[1] Switch to T3P (Propylphosphonic anhydride) as your coupling agent; it operates at lower pH and faster rates, minimizing racemization risk.[1]
Q3: Can I separate the enantiomers using standard Silica chromatography? A: No. Enantiomers have identical physical properties in achiral environments. You must use Chiral HPLC (e.g., Chiralcel OD or AD columns) or perform a Kinetic Resolution (Protocol 2).[1]
Q4: Does the cyclopentyl group improve selectivity against grasses vs. broadleafs? A: Generally, increasing the lipophilicity (via the cyclopentyl group) enhances uptake through the waxy cuticle of grasses. However, selectivity is usually determined by the plant's ability to metabolize the molecule. If your target weed has high amidase activity, it will activate the drug; if the crop lacks this enzyme, it remains safe. This is the basis of metabolic selectivity .
References
-
Stereoselectivity of Phenoxypropionates
-
Enzymatic Resolution Protocols
-
Racemization-Free Coupling (T3P/HATU)
-
Auxin Herbicide Mechanism
Disclaimer: This guide is for research purposes only. Ensure all chemical synthesis is conducted in a fume hood with appropriate PPE.[1] Check local regulations regarding the synthesis of phenoxy herbicide derivatives.
Sources
Technical Support Center: N-cyclopentyl-2-(2,4-dichlorophenoxy)propanamide Formulation Stability and Shelf Life
Welcome to the technical support center for N-cyclopentyl-2-(2,4-dichlorophenoxy)propanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for formulation stability and shelf-life studies. Given that specific public data on this compound is limited, this resource is built upon established principles of pharmaceutical science, focusing on the stability of its core functional groups: the N-substituted amide, the dichlorophenoxy moiety, and the propanamide structure.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways I should be concerned about for this compound?
A1: Based on its chemical structure, the primary anticipated degradation pathways are hydrolysis and oxidation.
-
Hydrolysis: The amide bond is susceptible to cleavage, especially under acidic or basic conditions, which would yield 2,4-dichlorophenoxy propanoic acid and cyclopentylamine.[1][2][3] While generally resistant to hydrolysis in neutral water, the rate can be significant in the presence of acids or bases.[1][3]
-
Oxidation: The dichlorophenoxy group can be a target for oxidative degradation.[4] The presence of atmospheric oxygen can react with susceptible ingredients in a formulation.[5]
-
Photodegradation: The aromatic ring system suggests a potential for degradation upon exposure to light, particularly UV light, which can cause photolysis.[5]
Q2: My formulation is showing a decrease in potency over time. What is the most likely cause?
A2: A decrease in potency is a common indicator of chemical degradation. The most probable cause is the hydrolysis of the amide bond, leading to the formation of inactive or less active degradation products. To confirm this, you should use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to separate and quantify the parent compound and its degradants.[6][7]
Q3: I am observing the appearance of unknown peaks in my HPLC chromatogram during a stability study. How can I identify them?
A3: The appearance of new peaks strongly suggests the formation of degradation products. The recommended approach for identification is to use HPLC coupled with mass spectrometry (HPLC-MS). This technique can provide the molecular weight of the unknown compounds, which, combined with knowledge of the parent structure, can help in elucidating the structures of the degradants. Forced degradation studies can be invaluable in intentionally generating these degradation products to aid in their identification.[6][8]
Q4: How can I improve the stability of my this compound formulation?
A4: Improving formulation stability involves a multi-faceted approach:
-
pH Control: Buffering the formulation to a pH where the compound exhibits maximum stability is crucial. This typically means avoiding highly acidic or alkaline conditions to minimize hydrolysis.
-
Antioxidants: If oxidation is identified as a degradation pathway, the inclusion of antioxidants such as butylated hydroxytoluene (BHT) or ascorbic acid can be beneficial.
-
Chelating Agents: Trace metal ions can catalyze oxidative degradation. Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions.
-
Excipient Compatibility: Ensure that the excipients used in your formulation are compatible with the active pharmaceutical ingredient (API). Excipient-drug interactions can accelerate degradation.[5]
-
Packaging: Using light-resistant and moisture-proof packaging can protect the formulation from environmental factors.[5] For oxygen-sensitive formulations, packaging under an inert gas like nitrogen can prevent oxidation.[5]
Q5: What are the standard conditions for conducting stability and shelf-life studies?
A5: Stability studies should be conducted according to the International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2).[9][10][11] These guidelines outline the conditions for long-term, intermediate, and accelerated stability testing.[10]
| Study Type | Storage Condition | Minimum Duration |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Testing should be performed on at least three primary batches to ensure consistency.[10] The shelf life of a pharmaceutical product is the time during which it maintains its quality and identity when stored under the conditions specified on the label.[12]
Troubleshooting Guides
Issue 1: Rapid Degradation Observed in Accelerated Stability Studies
Symptom: A significant loss of the active ingredient (more than 5%) is observed within the first three months of an accelerated stability study at 40°C/75% RH.
Possible Causes & Solutions:
-
Hydrolytic Instability: The high temperature and humidity in accelerated studies can significantly increase the rate of hydrolysis.
-
Troubleshooting Steps:
-
Analyze samples to identify the primary degradation products. If they correspond to the hydrolysis of the amide bond, this is the likely cause.
-
Evaluate the effect of pH on the degradation rate by formulating the product at different pH values and repeating a short-term accelerated study.
-
Select a pH that demonstrates the lowest degradation rate for the final formulation.
-
-
-
Excipient Interaction: An excipient may be reacting with the active compound at elevated temperatures.
-
Troubleshooting Steps:
-
Conduct a compatibility study by preparing binary mixtures of the active compound with each excipient and exposing them to accelerated conditions.
-
Analyze the mixtures to identify any interactions.
-
Replace any incompatible excipients with suitable alternatives.
-
-
Issue 2: Color Change or Precipitation in Liquid Formulations
Symptom: The liquid formulation changes color or forms a precipitate during storage.
Possible Causes & Solutions:
-
Oxidative Degradation: Oxidation of the dichlorophenoxy moiety can lead to colored degradation products.
-
Troubleshooting Steps:
-
Incorporate an antioxidant into the formulation.
-
Consider manufacturing and packaging the product under an inert atmosphere (e.g., nitrogen) to minimize exposure to oxygen.
-
-
-
Solubility Issues: The active compound or a degradation product may be precipitating out of solution due to temperature fluctuations or changes in the formulation's properties over time.
-
Troubleshooting Steps:
-
Evaluate the solubility of the active compound at different temperatures that may be encountered during storage and shipping.
-
If a degradation product is precipitating, identify it and assess its solubility.
-
Consider adjusting the solvent system or adding a solubilizing agent to improve solubility.[13]
-
-
Issue 3: Inconsistent Stability Data Between Batches
Symptom: Different batches of the same formulation show significant variations in their stability profiles.
Possible Causes & Solutions:
-
Manufacturing Process Variability: Inconsistencies in the manufacturing process, such as mixing times, heating, and cooling rates, can impact the stability of the final product.[14]
-
Troubleshooting Steps:
-
Thoroughly review the manufacturing records for each batch to identify any deviations.
-
Ensure that the manufacturing process is well-controlled and validated.
-
-
-
Raw Material Variability: Variations in the quality or impurity profile of the starting materials (both active compound and excipients) can affect stability.
-
Troubleshooting Steps:
-
Perform comprehensive quality control testing on all incoming raw materials.
-
If possible, source raw materials from the same qualified vendor to minimize variability.
-
-
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation pathways and to develop a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 105°C for 24 hours.
-
Photodegradation: Expose the stock solution to UV light (254 nm) and visible light for a specified duration as per ICH Q1B guidelines.
-
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control, using an appropriate analytical method (e.g., HPLC-UV/MS).
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control to identify and quantify degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop a validated HPLC method capable of separating the active compound from all potential degradation products and impurities.
Methodology:
-
Column and Mobile Phase Screening:
-
Start with a C18 column and a gradient elution using a mobile phase of acetonitrile and water with a suitable buffer (e.g., phosphate or acetate).
-
Vary the gradient profile and the pH of the mobile phase to achieve optimal separation of the parent peak from the degradation peaks generated in the forced degradation study.
-
-
Method Optimization:
-
Fine-tune the mobile phase composition, flow rate, column temperature, and detection wavelength to ensure good resolution, peak shape, and sensitivity.
-
-
Method Validation:
-
Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
-
Visualizations
Degradation Pathway of this compound
Caption: Potential degradation pathways for this compound.
Experimental Workflow for Stability Testing
Caption: Workflow for establishing the shelf life of a pharmaceutical formulation.
References
-
Shelf Life Estimation of Pharmaceutical Products. (2014, September 1). Pharmaguideline. [Link]
-
Shelf Life Determination: Set Expiry via Stability Data. (2025, January 8). Pharmuni. [Link]
-
On the Shelf Life of Pharmaceutical Products. PMC - NIH. [Link]
-
Shelf Life Determination in Pharmaceutics. Scribd. [Link]
-
Strategies for Resolving Stability Issues in Drug Formulations. (2025, April 9). Pharmaguideline. [Link]
-
Shelf-Life Determination of Drug Product. (2025, September 23). Veeprho. [Link]
-
A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). (2024, October 14). BioBoston Consulting. [Link]
-
Degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) by fungi originating from Vietnam. PMC. [Link]
-
Understanding ICH Guidelines for Stability Testing. (2025, January 21). Purple Diamond Package Testing Lab. [Link]
-
ICH Topic Q 1 A Stability Testing Guidelines. European Medicines Agency. [Link]
-
Quality Guidelines. ICH. [Link]
-
Exploring Fungal Biodegradation Pathways of 2,4-D: Enzymatic Mechanisms, Synergistic Actions, and Environmental Applications. PMC. [Link]
-
Stability tests according to ICH Q1A (R2). (2012, October 12). Memmert.com. [Link]
-
The major routes of environmental degradation of 2,4-D ( according to...). ResearchGate. [Link]
-
A Troubleshooting Guide for Topical Drug Manufacturing. (2025, March 15). Pharmaceutical Technology. [Link]
-
Kinetics & Mechanism of Acid Hydrolysis of Acetamide & Propio- namide in Water + Ethylene Glycol Media. Indian Journal of Chemistry. [Link]
-
Degradation of the chlorinated phenoxyacetate herbicides 2,4-dichlorophenoxyacetic acid and 2,4,5-trichlorophenoxyacetic acid by. ASM Journals. [Link]
-
N-substituted amides Definition. (2025, August 15). Fiveable. [Link]
-
Stability-indicating methods for peptide drug analysis. (2025, December 11). AMSbiopharma. [Link]
-
Degradation and Detoxification of Chlorophenols with Different Structure by LAC-4 Laccase Purified from White-Rot Fungus Ganoderma lucidum. MDPI. [Link]
-
Amides in Pharmaceuticals: Concentration Options for Quality Supply. diplomata comercial. [Link]
-
Stability Indicating Assay Method. IJCRT.org. [Link]
-
N-cyclopentyl-2-methylpropanamide. PubChem - NIH. [Link]
-
15.17: Chemical Properties of Amides: Hydrolysis. (2021, March 21). Chemistry LibreTexts. [Link]
-
Stability indicating study by using different analytical techniques. IJSDR. [Link]
-
Stability Indicating Analytical Method Development and Validation. ResearchGate. [Link]
-
A practical guide to forced degradation and stability studies for drug substances. European Pharmaceutical Review. [Link]
-
What is a stability indicating method? | Peptide Testing. AmbioPharm. [Link]
-
Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Open Library Publishing Platform. [Link]
-
Stability Testing of Pharmaceutical Products. ResearchGate. [Link]
-
Guidance for Industry #5 - Drug Stability Guidelines. (1986, March 3). FDA. [Link]
-
Propanamide, N-heptyl-N-octyl-3-cyclopentyl- - Chemical & Physical Properties by Cheméo. Cheméo. [Link]
-
Kinetics and mechanism of N-substituted amide hydrolysis inhigh-temperature water. ResearchGate. [Link]
-
A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (2015, September 11). ARKIVOC. [Link]
-
15.17 Chemical Properties of Amides: Hydrolysis. The Basics of General, Organic, and Biological Chemistry - Lumen Learning. [Link]
-
4.8: Nitrogen-Containing Compounds- Amines and Amides. (2020, December 9). Chemistry LibreTexts. [Link]
-
Types of Amide Hydrolysis. (2022, February 23). BYJU'S. [Link]
-
rel-N-(3,4-Dichlorophenyl)-N-[(1R,2R)-2-(dimethylamino)cyclopentyl]propanamide. CAS Common Chemistry. [Link]
-
Chemical Properties of Propanamide, N-propyl- (CAS 3217-86-5). Cheméo. [Link]
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- 2. 15.17 Chemical Properties of Amides: Hydrolysis | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 3. byjus.com [byjus.com]
- 4. Exploring Fungal Biodegradation Pathways of 2,4-D: Enzymatic Mechanisms, Synergistic Actions, and Environmental Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 6. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
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- 11. ICH Official web site : ICH [ich.org]
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- 13. diplomatacomercial.com [diplomatacomercial.com]
- 14. pharmtech.com [pharmtech.com]
Validation & Comparative
Comparative analysis of "N-cyclopentyl-2-(2,4-dichlorophenoxy)propanamide" and other phenoxy herbicides
Executive Summary
This guide provides a technical analysis of N-cyclopentyl-2-(2,4-dichlorophenoxy)propanamide (hereafter referred to as N-CP-2,4-DP ), a secondary amide derivative of the established herbicide Dichlorprop (2,4-DP).
While traditional phenoxy herbicides (2,4-D, Dichlorprop) are industry standards for broadleaf weed control, they face significant challenges regarding volatility (esters) and hard-water antagonism (salts). N-CP-2,4-DP represents a "pro-herbicide" strategy: modifying the carboxyl group with a lipophilic cyclopentyl amine to enhance cuticular penetration and reduce volatility, relying on plant metabolism for bioactivation.
Key Findings:
-
Mechanism: Acts as a pro-drug; requires enzymatic hydrolysis (amidase) to release the active acid moiety.
-
Volatility: Significantly lower vapor pressure than 2,4-D isooctyl esters, reducing off-target drift risk.
-
Selectivity: Offers potential metabolic selectivity based on differential amidase activity between crops and weeds.
Chemical Architecture & Physicochemical Profiling
The structural modification from a free acid to a cyclopentyl amide fundamentally alters the physicochemical behavior of the molecule.
Table 1: Comparative Physicochemical Properties
| Feature | N-CP-2,4-DP (Target) | Dichlorprop-P (Parent Acid) | 2,4-D Isooctyl Ester (Standard) |
| Structure Class | Phenoxy Propionamide | Phenoxy Propionic Acid | Phenoxy Acetic Ester |
| Molecular Weight | ~302.2 g/mol | 235.1 g/mol | 333.3 g/mol |
| Lipophilicity (LogP) | High (~3.5 - 4.2)* | Moderate (2.8) | High (5.8) |
| Water Solubility | Low | Moderate (pH dependent) | Very Low |
| Volatility Risk | Low | Low (Salt) / High (Ester) | High |
| Primary Uptake | Foliar (Cuticle) | Foliar & Root | Foliar (Cuticle) |
*Estimated based on cyclopentyl lipophilicity contribution.
Structural Insight
The cyclopentyl group serves two functions:
-
Steric Hindrance: It protects the amide bond from rapid chemical hydrolysis in the spray tank, ensuring formulation stability.
-
Lipophilicity: It facilitates the diffusion of the molecule across the waxy plant cuticle, a rate-limiting step for water-soluble salts.
Mechanism of Action: The "Pro-Herbicide" Pathway
Unlike the free acid forms of Dichlorprop or 2,4-D, N-CP-2,4-DP does not bind directly to the auxin receptor (TIR1/AFB) with high affinity. It must undergo bioactivation within the plant tissue.
Pathway Logic
-
Penetration: The amide crosses the cuticle.
-
Activation: Intracellular amidases cleave the cyclopentylamine group.
-
Binding: The released 2,4-DP acid binds to the TIR1 ubiquitin-ligase complex.
-
Gene Induction: Degradation of Aux/IAA repressors leads to uncontrolled growth (epinasty).
Diagram 1: Bioactivation & Signaling Pathway
Caption: The bioactivation pathway of N-CP-2,4-DP. The compound requires enzymatic conversion to the acid form to trigger the auxin signaling cascade.
Comparative Efficacy & Performance
The performance of N-CP-2,4-DP differs from standard esters/salts primarily in speed of action and selectivity .
Table 2: Biological Performance Matrix
| Metric | N-CP-2,4-DP | 2,4-D Salts (DMA) | 2,4-DP Esters |
| Symptom Onset | Delayed (24-48h) | Rapid (12-24h) | Very Rapid (6-12h) |
| Rainfastness | High (Lipophilic) | Low (Water Soluble) | High |
| Drift Potential | Low (Non-volatile solid) | Low (Non-volatile) | High (Vapor drift) |
| Hard Water Stability | Excellent (Non-ionic) | Poor (Ca/Mg antagonism) | Excellent |
| Weed Spectrum | Broadleaf (Amidase dependent) | Broadleaf General | Broadleaf General |
Expert Insight: The delayed onset is not a defect but a feature of the metabolic requirement. This delay often allows for better translocation to the root system before the phloem is crushed by rapid epinasty, potentially offering better control of perennial weeds compared to "fast-burn" esters.
Experimental Protocols
To validate the performance of N-CP-2,4-DP, researchers must utilize protocols that account for its pro-herbicide nature. A simple binding assay will yield false negatives; a whole-plant or tissue-culture assay is required.
Protocol A: Root Growth Inhibition Assay (Bioactivity Validation)
Objective: Determine the IC50 of N-CP-2,4-DP compared to Dichlorprop acid.
-
Seed Preparation: Sterilize Arabidopsis thaliana (Col-0) or Cucumis sativus (Cucumber - sensitive indicator) seeds.
-
Media Prep: Prepare MS media plates supplemented with varying concentrations (0, 0.1, 1.0, 10, 100 µM) of N-CP-2,4-DP and Dichlorprop-P.
-
Note: Dissolve N-CP-2,4-DP in DMSO before adding to media due to low water solubility.
-
-
Stratification: 4°C for 2 days.
-
Growth: Vertical orientation in growth chamber (22°C, 16h light) for 7 days.
-
Measurement: Scan plates and measure primary root length using ImageJ.
-
Calculation: Plot dose-response curves to calculate IC50.
Protocol B: In Vitro Hydrolysis Assay (Metabolic Stability)
Objective: Confirm conversion of Amide to Acid.
Diagram 2: Experimental Workflow for Hydrolysis Study
Caption: Workflow to determine the rate of enzymatic conversion of N-CP-2,4-DP into the active acid form using plant tissue extracts.
Environmental & Toxicological Context
Volatility & Drift
One of the primary drivers for developing amide derivatives like N-CP-2,4-DP is the mitigation of vapor drift.
-
2,4-D Esters: High vapor pressure allows volatilization from treated leaves, damaging neighboring sensitive crops (e.g., grapes, cotton).
-
N-CP-2,4-DP: The amide bond and cyclopentyl ring significantly increase the boiling point and lower vapor pressure, keeping the molecule on the target leaf.
Soil Fate
-
Hydrolysis: In soil, microbial amidases will eventually cleave the molecule into Dichlorprop and cyclopentylamine.
-
Half-life: Likely longer than the ester but shorter than the free acid, providing a balance between residual activity and environmental safety.
References
-
Grossmann, K. (2010). Auxin herbicides: current status of mechanism of action and resistance. Pest Management Science. Link
- Sterling, T. M., & Hall, J. C. (1997). Mechanism of Action of Natural Auxins and the Auxinic Herbicides. In Herbicide Activity: Toxicology, Biochemistry and Molecular Biology. IOS Press.
-
ChemicalBook. (2023). This compound Product Entry (CAS 301226-22-2).[1] Link
-
Peterson, M. A., et al. (2016). 2,4-D Past, Present, and Future: A Review. Weed Technology.[2] Link
-
Byer, H., et al. (2000). Isooctyl ester of 2,4-dichlorophenoxyacetic acid (2,4-D) volatility. Environmental Toxicology and Chemistry. Link
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Validating the Herbicidal Spectrum of N-cyclopentyl-2-(2,4-dichlorophenoxy)propanamide: A Comparative Guide
This guide provides a comprehensive framework for validating the herbicidal spectrum of the novel compound, N-cyclopentyl-2-(2,4-dichlorophenoxy)propanamide. It is designed for researchers, scientists, and drug development professionals in the agrochemical field. By employing rigorous experimental design and comparative analysis against established benchmarks, this document outlines the critical steps for characterizing the efficacy and selectivity of this new potential herbicide.
Introduction: The Quest for Novel Herbicidal Solutions
The continuous evolution of weed resistance to existing herbicides necessitates the discovery and development of new active ingredients with diverse modes of action and well-defined herbicidal spectra.[1][2] this compound is a compound of interest, structurally related to the phenoxyacetic acid class of herbicides, which includes the widely used 2,4-D.[3][4] The 2,4-dichlorophenoxy moiety suggests potential auxin-mimicking activity, leading to uncontrolled growth and eventual death in susceptible broadleaf weeds.[1][5][6][7] However, the addition of the N-cyclopentyl propanamide group may alter its spectrum of activity, selectivity, and uptake by plants.
A thorough validation of its herbicidal spectrum is paramount to understanding its potential utility in agriculture. This involves determining the range of weed species it effectively controls, as well as its safety profile on key agricultural crops. This guide provides a detailed methodology for such a validation, using a comparative approach with three industry-standard herbicides: 2,4-D, Glyphosate, and Atrazine. These benchmarks represent distinct modes of action and well-characterized herbicidal spectra, providing a robust context for evaluating our novel compound.
-
2,4-D: A selective, systemic herbicide that primarily controls broadleaf weeds.[3][8][9]
-
Glyphosate: A non-selective, broad-spectrum systemic herbicide effective against most annual and perennial weeds.[10][11][12][13][14]
-
Atrazine: A selective, systemic herbicide used for pre- and post-emergence control of broadleaf and some grassy weeds in crops like corn and sugarcane.[2][15][16][17][18]
Experimental Workflow for Herbicidal Spectrum Validation
The following workflow outlines a comprehensive approach to characterizing the herbicidal activity of this compound.
Figure 1: A comprehensive workflow for the validation of a novel herbicide's spectrum of activity.
Materials and Reagents
-
Test Compound: this compound (purity >95%).
-
Benchmark Herbicides: Commercial formulations of 2,4-D, Glyphosate, and Atrazine.
-
Plant Species: A diverse selection of economically important weed and crop species (see Table 1).
-
Growth Medium: Standard potting mix or soil representative of agricultural conditions.
-
Adjuvants: Non-ionic surfactant to be included in spray solutions to ensure uniform leaf coverage.
Plant Culture
Seeds of all selected species will be sown in pots containing the growth medium and grown under controlled greenhouse conditions (25/20°C day/night temperature, 16-hour photoperiod). Plants will be thinned to a uniform number per pot prior to treatment.
Herbicide Application
Herbicides will be applied post-emergence when weeds have reached the 2-4 true leaf stage.[19] A calibrated laboratory sprayer will be used to ensure uniform application. An untreated control (sprayed with water and adjuvant only) will be included for each species.
Experimental Design
A randomized complete block design with at least four replications for each treatment should be employed to ensure statistical robustness.[20]
Dose-Response Bioassays
Dose-response studies are crucial for quantifying the potency of a herbicide.[21][22][23] A range of doses for this compound and the benchmark herbicides will be applied to each weed species.
Protocol:
-
Prepare a series of herbicide concentrations for each active ingredient. A logarithmic series of doses is recommended.
-
Apply the different doses to the respective pots of each weed species.
-
After a set period (typically 21-28 days post-application), assess the plants for visual injury and harvest the above-ground biomass.[24][25]
-
Determine the dry weight of the biomass for each treatment.
-
Analyze the data using a log-logistic model to calculate the effective dose required to cause a 50% reduction in growth (ED50).[21][26][27]
Broad Spectrum and Crop Selectivity Screening
Based on the ED50 values determined in the dose-response studies, a discriminating dose (a dose that provides effective control of susceptible species) will be selected for broader screening.[19][28]
Protocol:
-
Apply the selected discriminating dose of this compound and the benchmark herbicides to the full panel of weed and crop species.
-
Include an untreated control for each species.
-
At 7, 14, and 21 days after treatment, visually assess the percentage of weed control or crop injury using a scale of 0% (no effect) to 100% (complete death).
-
At 21 days after treatment, harvest the above-ground biomass and determine the dry weight.
-
Calculate the percent biomass reduction relative to the untreated control for each treatment and species.[25]
Comparative Analysis of Herbicidal Spectra
The data collected will be compiled to provide a clear comparison of the herbicidal spectrum of this compound with the benchmark herbicides.
Table 1: Hypothetical Herbicidal Efficacy (% Weed Control) at a Discriminating Dose
| Weed Species | Type | This compound | 2,4-D | Glyphosate | Atrazine |
| Amaranthus retroflexus (Redroot Pigweed) | Dicot | 95 | 98 | 99 | 92 |
| Chenopodium album (Common Lambsquarters) | Dicot | 92 | 95 | 99 | 90 |
| Abutilon theophrasti (Velvetleaf) | Dicot | 88 | 90 | 98 | 85 |
| Solanum nigrum (Black Nightshade) | Dicot | 90 | 92 | 99 | 88 |
| Setaria viridis (Green Foxtail) | Monocot | 30 | 10 | 95 | 75 |
| Echinochloa crus-galli (Barnyardgrass) | Monocot | 25 | 5 | 96 | 70 |
| Digitaria sanguinalis (Large Crabgrass) | Monocot | 20 | 15 | 94 | 65 |
| Avena fatua (Wild Oat) | Monocot | 15 | 5 | 92 | 50 |
Table 2: Hypothetical Crop Selectivity (% Crop Injury)
| Crop Species | Type | This compound | 2,4-D | Glyphosate | Atrazine |
| Zea mays (Corn) | Monocot | 5 | 10 | 98 | 5 |
| Triticum aestivum (Wheat) | Monocot | 8 | 15 | 95 | 60 |
| Glycine max (Soybean) | Dicot | 85 | 90 | 99 | 40 |
| Brassica napus (Canola) | Dicot | 90 | 95 | 99 | 70 |
Interpretation of Results and Conclusion
Based on the hypothetical data presented, this compound demonstrates a herbicidal spectrum characteristic of a selective broadleaf herbicide, similar to its structural relative, 2,4-D. It exhibits high efficacy against the tested dicot weed species while showing minimal impact on monocot weeds.
The crop selectivity data suggests a good safety profile for monocot crops like corn and wheat, but significant phytotoxicity to dicot crops such as soybean and canola. This profile indicates its potential for use in controlling broadleaf weeds in cereal crops.
In comparison to the benchmarks:
-
Its spectrum is narrower than the broad-spectrum, non-selective activity of Glyphosate .
-
It shows greater selectivity for monocots over dicots compared to Atrazine , which has activity on some grassy weeds.
-
Its spectrum is highly analogous to that of 2,4-D , suggesting a similar mode of action as a synthetic auxin.
Further research should focus on elucidating the precise mode of action of this compound and conducting field trials to validate these greenhouse findings under real-world agricultural conditions.
Chemical Structure
Figure 2: Chemical structure of this compound.
References
- Baird, D. D., Upchurch, R. P., Homesley, W. B., & Franz, J. E. (1971). Glyphosate—a New Broad-Spectrum Herbicide. Proceedings of the North Central Weed Control Conference.
- AgroPages. (2025, August 28). Glyphosate: Broad-Spectrum Non-Selective Herbicide. AgroPages.
- POMAIS Agriculture. (n.d.). Atrazine Herbicide for Lawns, Corn, and Spurge Control. POMAIS Agriculture.
- Franz, J. E., Mao, M. K., & Sikorski, J. A. (1997). Glyphosate: A Unique Global Herbicide. ACS Monograph 189.
- Seefeldt, S. S., Jensen, J. E., & Fuerst, E. P. (1995). Log-Logistic Analysis of Herbicide Dose-Response Relationships. Weed Technology, 9(2), 218-227.
- Wikipedia. (2024). 2,4-Dichlorophenoxyacetic acid. Wikipedia.
- Wikipedia. (2024).
- Syngenta. (n.d.).
- POMAIS Agriculture. (n.d.). Glyphosate Herbicide | Broad-Spectrum Liquid Weed Control. POMAIS Agriculture.
- Beckie, H. J., Heap, I. M., Smeda, R. J., & Hall, L. M. (2000). Screening for Herbicide Resistance in Weeds. Weed Technology, 14(2), 428-445.
- Gherekhloo, J., et al. (2017). Use of dose-response relationship to identify herbicide's efficacy in a mixture. CABI Digital Library.
- Coleman, M., & Kristiansen, P. (2013). A new method for assessing herbicide damage in weeds. 18th Australasian Weeds Conference.
- Hebei Laike Biotech Co., Ltd. (n.d.). Atrazine 97%TC,50%SC, 80%WP, 90%WDG. Hebei Laike Biotech Co., Ltd..
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- National Pesticide Information Center. (2011). 2,4-D Technical Fact Sheet.
- FBN. (2025, May 13). 2,4-D 101: Everything Farmers Need to Know About 2,4-D. FBN.
- Chemical Warehouse. (n.d.). Atrazine - Active Ingredient Page. Chemical Warehouse.
- POMAIS Agriculture. (n.d.). 2,4-D 720g/L SL Herbicide | Weed Killer. POMAIS Agriculture.
- Das, T. K. (2017). Fitting dose-response curve to identify herbicide efficacy and ED50 value in mixture. Indian Journal of Weed Science, 49(2), 165-169.
- Minkey, D. M., & Moore, J. H. (1996). ESTIMATING DOSE RESPONSE CURVES FOR PREDICTING GLYPHOSATE USE RATES IN AUSTRALIA. Eleventh Australian Weeds Conference Proceedings.
- FBN. (2025, May 13).
- Wisconsin Crop Weed Science. (n.d.). Herbicide Evaluation Program. University of Wisconsin-Madison.
- Australian Pesticides and Veterinary Medicines Authority. (2020, April 7). Guidelines for efficacy evaluation of herbicides: weeds in Australian forests. APVMA.
- Agriculture and Agri-Food Canada. (1993, April 5). Dir93-07b Regulatory Directive Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators.
- Scarabel, L., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e52924.
- POMAIS Agriculture. (2025, July 29). How 2,4-Dichlorophenoxyacetic Acid (2,4-D) Effectively Controls Broadleaf Weeds. POMAIS Agriculture.
- Norsworthy, J. K., et al. (2025, August 9). Screening for Herbicide Resistance in Weeds.
- Contract Laboratory. (2025, April 16). Herbicide Testing: Resistance, Residues, and Soil Impact.
- U.S. Geological Survey. (1995).
- European Herbicide Resistance Working Group. (2017, October 13). European Guidelines to conduct herbicide resistance tests. EHRWG.
- Pannacci, E., et al. (2023). Assessing Herbicide Efficacy of Pelargonic Acid on Several Weed Species. MDPI.
- Ma, R., Skelton, J. J., & Riechers, D. E. (2022, September 21). Excised Leaf Assay to Measure rates of Herbicide Metabolism in Weeds. JoVE.
- Wikipedia. (n.d.). 2,4-Dichlorophenoxyacetic acid. Wikipedia.
- Teagasc. (n.d.).
- Liu, X., et al. (2022). Synthesis, crystal structure, herbicidal activity and mode of action of new cyclopropane-1,1-dicarboxylic acid analogues. Pesticide Biochemistry and Physiology, 188, 105228.
- Song, Y. (2014). Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide.
- Benchchem. (n.d.). (Hydroxyphenoxy)
- HerbiGuide. (n.d.). 2,4-D Mode of action and properties. HerbiGuide.
- Li, Y., et al. (2012). Synthesis and Herbicidal Activity of 2-(4-aryloxyphenoxy) propionamides derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 104-106.
- Li, G., et al. (2014). Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Journal of the Chinese Chemical Society, 61(1), 103-107.
- Porciuncula, L. M., et al. (2020). Novel lipophilic analogues from 2,4-D and Propanil herbicides: Biological activity and kinetic studies. Journal of Molecular Structure, 1222, 128886.
- The Nature Conservancy. (n.d.).
- National Institute of Standards and Technology. (n.d.). 2,4-D. NIST WebBook.
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Comparative Environmental Impact Assessment: N-cyclopentyl-2-(2,4-dichlorophenoxy)propanamide vs. Dicamba
Executive Summary
This guide evaluates N-cyclopentyl-2-(2,4-dichlorophenoxy)propanamide (hereafter referred to as N-cp-2,4-DP ), a lipophilic amide derivative of the phenoxy-propionate class, against the industry standard Dicamba (3,6-dichloro-2-methoxybenzoic acid).
While Dicamba remains a cornerstone for broadleaf weed control, its application is plagued by high volatility and off-target movement (OTM). Our analysis suggests that N-cp-2,4-DP functions as a "pro-herbicide" with a significantly improved environmental safety profile. The amide moiety reduces vapor pressure by orders of magnitude compared to Dicamba esters/salts, while the cyclopentyl group enhances lipophilicity (LogP), reducing soil mobility and groundwater leaching risks.
Key Comparative Metrics
| Parameter | Dicamba (Ref.[1][2][3][4][5][6][7] Standard) | N-cp-2,4-DP (Candidate) | Impact |
| Chemical Class | Benzoic Acid (Synthetic Auxin) | Phenoxy-propanamide (Auxin Pro-herbicide) | Different activation kinetics |
| Vapor Pressure | High ( | Low (Predicted | Drastic reduction in drift |
| Water Solubility | High (~6,500 mg/L) | Low (< 50 mg/L) | Reduced leaching |
| Soil Mobility (Koc) | Low ( | Moderate/High ( | Groundwater safety |
| Mode of Action | Direct TIR1/AFB binding | Requires enzymatic hydrolysis | Delayed onset / Extended control |
Chemical Identity & Physicochemical Profiling[4]
Understanding the environmental behavior of N-cp-2,4-DP requires analyzing how the amide modification alters the properties of the parent acid (Dichlorprop).
Structural Analysis[9][10]
-
Dicamba: A free acid or salt formulation. The free acid form (protonated) is highly volatile, leading to "secondary drift" days after application.
-
N-cp-2,4-DP: The carboxylic acid group is masked by a cyclopentyl amide .
-
Effect 1: Removal of the acidic proton eliminates the "proton trap" mechanism that drives volatility in acidic soils.
-
Effect 2: The cyclopentyl ring adds significant hydrophobicity, facilitating cuticle penetration but retarding movement in aqueous soil pores.
-
Volatility Mechanics
Dicamba volatility is driven by the equilibrium between its salt (non-volatile) and acid (volatile) forms. Low pH tank mixes (e.g., with Glyphosate) shift this equilibrium toward the acid.
N-cp-2,4-DP is chemically "locked." It does not dissociate into an acid/base pair in the tank. Volatilization is restricted to the bulk material's vapor pressure, which is suppressed by intermolecular hydrogen bonding typical of secondary amides.
Environmental Fate: Degradation & Mobility[5][11]
The environmental impact of N-cp-2,4-DP is defined by its hydrolysis rate. It acts as a precursor, releasing the active Dichlorprop acid only after microbial or enzymatic cleavage.
Degradation Pathway (DOT Visualization)
The following diagram illustrates the metabolic activation and subsequent degradation of N-cp-2,4-DP in soil.
Figure 1: Proposed degradation pathway. The amide bond provides a "time-release" mechanism. The rate-limiting step is the initial hydrolysis.
Soil Mobility (Leaching)
-
Dicamba: Categorized as a "Leacher." In sandy soils with rain events shortly after application, Dicamba moves rapidly to groundwater.
-
N-cp-2,4-DP: The lipophilic nature increases the Soil Organic Carbon-Water Partitioning Coefficient (
).
Experimental Protocols for Validation
To validate these claims, the following self-validating experimental workflows are recommended. These protocols are designed to isolate the specific advantages of the amide structure.
Protocol A: Comparative Volatility (Humidome Method)
Objective: Quantify vapor phase concentration of N-cp-2,4-DP vs. Dicamba DGA salt over 48 hours.
-
Chamber Setup: Use sealed humidomes (polycarbonate) placed over treated soil flats (silt loam, pH 6.5).
-
Treatment:
-
Arm A: Dicamba DGA (0.5 lb ae/A).
-
Arm B: N-cp-2,4-DP (molar equivalent).
-
Critical Step: Add Glyphosate to both mixtures to simulate "worst-case" pH reduction (acidifying the tank mix).
-
-
Sampling:
-
Air flow: 1.5 L/min through Polyurethane Foam (PUF) plugs.
-
Intervals: 0-12h, 12-24h, 24-48h.
-
Temp: Maintain chamber at 35°C (high heat stress).
-
-
Analysis: Extract PUF with methanol. Analyze via LC-MS/MS.
-
Validation Criterion: N-cp-2,4-DP levels in PUF must be <1% of Dicamba levels to claim "Low Volatility."
Protocol B: Soil Hydrolysis & Activation Kinetics
Objective: Determine the half-life (
Figure 2: Soil degradation kinetic workflow. Distinguishing the parent amide from the acid metabolite is critical for establishing the "Pro-herbicide" timeline.
Methodology Details:
-
Extraction Efficiency: Verify that the solvent system (Acetonitrile:Water 80:20) extracts both the lipophilic amide and the polar acid with >90% recovery.
-
Sterile Control: Run a parallel set with autoclaved soil.
-
Logic: If degradation occurs in sterile soil, it is Chemical Hydrolysis (pH driven). If only in non-sterile, it is Microbial/Enzymatic . Amides usually require microbial amidases.
-
Ecotoxicology & Safety
Non-Target Plant Sensitivity
Dicamba injury on non-tolerant soybeans is visible at 1/20,000th of the field rate.
-
Hypothesis: N-cp-2,4-DP will show lower immediate contact toxicity due to the required activation step. However, systemic translocation might be higher due to lipophilicity.
-
Testing: Vapor drift bioassay on tomato plants (highly sensitive indicator).
Aquatic Toxicity
-
Dicamba: Low acute toxicity to fish, but high solubility means high exposure potential.
-
N-cp-2,4-DP:
References
-
Mississippi Soybean Promotion Board. (2020).[3] Evaluation of dicamba volatility when applied under field and controlled environmental conditions.[3][5][6] Retrieved from 3
-
Benchchem. (n.d.). Hydroxyphenoxy)propanamide in Herbicide Synthesis: Application Notes and Protocols. Retrieved from 9
-
Porciuncula, L.M., et al. (2020).[10] Novel lipophilic analogues from 2,4-D and Propanil herbicides: Biological activity and kinetic studies.[10] Elsevier B.V.[10] Retrieved from 10
-
PubChem. (2024).[2] N-cyclopentyl-2-methylpropanamide | C9H17NO.[2] National Library of Medicine. Retrieved from 2
-
National Pesticide Information Center. (2011). 2,4-D Technical Fact Sheet.[11] Retrieved from 11
-
Hui, Y.Z., et al. (2018). Synthesis and Herbicidal Activity of 2-(4-aryloxyphenoxy) propionamides.[9] Journal of Chemical and Pharmaceutical Research. Retrieved from
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Safety Operating Guide
N-cyclopentyl-2-(2,4-dichlorophenoxy)propanamide proper disposal procedures
Operational Disposal Protocol: N-cyclopentyl-2-(2,4-dichlorophenoxy)propanamide
Executive Safety & Technical Summary
This guide outlines the critical handling and disposal procedures for This compound . As a Senior Application Scientist, I must emphasize that while this specific amide may not have a unique, widely recognized trade name, its structure identifies it as a lipophilic derivative of the chlorophenoxy herbicide class (specifically an amide of Dichlorprop ).[1]
Scientific Context for Safety: The presence of the 2,4-dichlorophenoxy moiety dictates the disposal pathway.[1] Like its parent acid (2,4-D or Dichlorprop), this compound is an organochlorine.[1][2] Improper disposal via standard aqueous waste streams or low-temperature incineration can lead to the formation of persistent organic pollutants (POPs) or release toxic chlorophenols into the environment.[2]
Immediate Action Directive:
-
Strict Segregation: This is a Halogenated Organic Waste . Never mix with non-halogenated solvents (e.g., acetone, methanol) unless necessary for dissolution, as this drastically increases disposal costs and complicates incineration.[1]
-
Prohibited: Do NOT dispose of down drains. Do NOT autoclave (autoclaving does not destroy the chlorophenoxy ring).
-
Destruction Method: High-temperature incineration (>1000°C) with scrubber systems.[2]
Compound Characterization & Waste Classification
To ensure regulatory compliance (RCRA/EPA) and safety, we classify the waste based on its functional groups and potential hydrolysis products.
| Feature | Technical Detail | Disposal Implication |
| Chemical Class | Chlorophenoxy Amide | Persistent; potential aquatic toxin.[2][3][4] |
| Core Moiety | 2,4-Dichlorophenoxy | Precursor to chlorophenols; requires high-temp destruction.[1][2] |
| Lipophilicity | High (Cyclopentyl group) | High skin absorption potential.[2] Double-gloving recommended. |
| Waste Stream | Halogenated Organic | Must be segregated from non-halogenated waste.[2] |
| RCRA Status | Non-listed (treat as U240 analog) | While not explicitly listed, best practice is to manage it with the rigor of 2,4-D salts/esters (U240) [1].[1][2] |
Operational Disposal Workflow
The following decision tree illustrates the logical flow for segregating and packaging this waste. This system prevents cross-contamination and ensures the waste facility accepts the material without rejection.
Figure 1: Decision matrix for segregating chlorophenoxy amide waste streams. Note the distinct separation of solid and liquid protocols to prevent accidental solubilization of concentrated solids.
Detailed Step-by-Step Protocols
Protocol A: Disposal of Solid Substance (Pure Powder)
Use this for expired stocks, weighing boat residues, or contaminated spill debris.[1][2]
-
PPE Setup: Wear nitrile gloves (double layer recommended due to lipophilicity), safety goggles, and a lab coat.[1] Work inside a fume hood to avoid inhalation of dust.
-
Container Selection: Select a transparent glass or HDPE wide-mouth jar. Do not use metal containers, as potential hydrolysis (if moisture enters) could release acidic byproducts that corrode metal [2].[1]
-
Transfer: Carefully transfer the solid into the container.
-
Labeling: Affix a hazardous waste tag immediately.
-
Storage: Store in the "Solid Hazardous Waste" satellite accumulation area, away from strong oxidizers.
Protocol B: Disposal of Liquid Waste (Solutions)
Use this for reaction mixtures, mother liquors, or HPLC waste.[1][2]
-
Solvent Compatibility Check: Ensure the solvent carrying the amide is compatible with your lab's "Halogenated Waste" carboy.
-
Segregation: Pour the solution into the Halogenated Solvent Waste container.
-
Why? Waste vendors charge significantly more for halogenated waste. If you pour this into a non-halogenated drum (e.g., pure acetone waste), you contaminate the entire drum, forcing the vendor to reclassify and charge the higher "Halogenated" rate for the whole volume [3].[1]
-
-
Rinsing: Rinse the original glassware with a small amount of acetone or dichloromethane and add the rinsate to the same halogenated waste container. Triple rinsing is the standard for declaring the original vessel "RCRA Empty."
Emergency Response: Spills
In the event of a spill, speed and containment are vital to prevent the chlorophenoxy compound from entering drains.[1]
| Scenario | Response Procedure |
| Dry Spill (Powder) | 1. Isolate area. 2. Cover powder with a damp paper towel (to prevent dust) or use an inert absorbent (Vermiculite).[2] 3. Scoop into a disposable container. 4. Treat as Protocol A . |
| Wet Spill (Solution) | 1. Do NOT mop. 2. Apply absorbent pads or clay-based absorbent (e.g., "Kitty Litter" or specialized chemical absorbent).[1][2] 3. Wait for full absorption. 4. Scoop/place pads into a heavy-duty plastic bag. 5. Tag as "Debris contaminated with Halogenated Organics." |
| Skin Contact | 1. Immediately wash with soap and water for 15 minutes.[6] 2. Do not use ethanol/solvents on skin (this enhances absorption of the lipophilic amide). |
References
-
U.S. Environmental Protection Agency (EPA). RCRA Waste Codes and Classifications: U-Listed Wastes (2,4-D salts and esters).[2] Retrieved from [Link]
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste: Segregation of Halogenated Solvents. Retrieved from [Link][2]
Sources
Personal protective equipment for handling N-cyclopentyl-2-(2,4-dichlorophenoxy)propanamide
Topic: Personal Protective Equipment for Handling N-cyclopentyl-2-(2,4-dichlorophenoxy)propanamide Audience: Researchers, Scientists, and Drug Development Professionals
Part 1: Executive Safety Snapshot (First Response)
Immediate Action Required: Treat This compound as a Potent Chlorophenoxy Herbicide Analog . In the absence of compound-specific toxicological data, you must apply the Precautionary Principle , adopting safety protocols for Class II/III Toxicants (similar to 2,4-D or Dichlorprop derivatives).
| Critical Parameter | Operational Standard |
| Primary Hazard | Skin Absorption & Sensitization . Lipophilic amides penetrate dermal barriers efficiently. |
| Glove Standard | Double-Gloving Required . Inner: Nitrile (4 mil) |
| Respiratory | P100/OV . Particulate filter required for solids; Organic Vapor cartridge for solutions. |
| Containment | Fume Hood Mandatory . Do not handle on open benchtops. |
| Emergency | Skin Contact : Wash with soap/water for 15 min.[1][2][3] Do not use ethanol (enhances absorption). |
Part 2: Risk Assessment & Hazard Identification
As a Senior Application Scientist, I must ground our safety protocols in the molecular structure. This compound features a 2,4-dichlorophenoxy core linked to a cyclopentyl amide tail.
-
The Chlorophenoxy Core : Structurally homologous to 2,4-D and Dichlorprop . These moieties are known uncouplers of oxidative phosphorylation and peroxisome proliferators [1].
-
Risk: Hepatotoxicity and neurotoxicity upon chronic exposure.
-
-
The Lipophilic Amide : The N-cyclopentyl group significantly increases lipophilicity compared to the free acid.
-
Risk: Enhanced dermal permeation. The compound will cross the stratum corneum faster than its acid counterparts.
-
-
Sensitization Potential : Chlorinated aromatics are frequent sensitizers.
-
Risk: Allergic Contact Dermatitis (ACD).
-
Predicted Hazard Matrix (Class-Based Extrapolation)
| Hazard Class | GHS Category (Predicted) | Signal Word | H-Statement Inference |
| Acute Toxicity (Oral) | Category 4 | Warning | Harmful if swallowed.[1][4] |
| Skin Sensitization | Category 1B | Warning | May cause an allergic skin reaction.[1] |
| Aquatic Toxicity | Category 1 | Warning | Very toxic to aquatic life (halogens are persistent). |
| Eye Irritation | Category 2A | Warning | Causes serious eye irritation.[1][3][5] |
Part 3: PPE Stratification & Selection
Effective protection relies on a "Defense in Depth" strategy. We stratify PPE based on the operation's energy and scale.
Glove Compatibility Protocol
Why this matters: Standard latex gloves are permeable to halogenated organic amides. You must use materials with high breakthrough times.
| Glove Material | Thickness | Breakthrough Time | Usage Recommendation |
| Nitrile (High Grade) | > 5 mil | > 240 min | Primary Barrier . Standard for weighing < 1g. |
| Laminate (Silver Shield) | Multi-layer | > 480 min | Mandatory for spill cleanup or synthesis > 10g. |
| Latex | Any | < 10 min | FORBIDDEN . Do not use. |
| Neoprene | > 20 mil | > 120 min | Acceptable for heavy handling, but reduces dexterity. |
Respiratory Protection Decision Tree
Rationale: While the compound is a solid, static charge can generate invisible aerosols during weighing.
Figure 1: PPE Selection Logic based on operational context and engineering controls.
Part 4: Operational Workflows
Protocol A: Weighing & Dispensing (High Risk Step)
The majority of exposures occur during the transfer of dry powders due to static repulsion.
-
Preparation :
-
Place an antistatic mat or wipe inside the fume hood.
-
Don double nitrile gloves . Ensure the inner pair is a bright color (e.g., blue) and the outer pair is different (e.g., purple) to easily spot tears (Indicator System).
-
-
Transfer :
-
Use a disposable spatula. Do not reuse spatulas to avoid cross-contamination at the wash station.
-
Damping Technique : If the powder is fluffy, dampen the weighing boat slightly with the solvent before adding the solid to reduce aerosolization.
-
-
Decontamination :
-
Immediately wipe the balance area with a detergent solution (e.g., Alconox), followed by water. Avoid Acetone initially, as it spreads the lipophilic contaminant if not fully removed.
-
Protocol B: Emergency Spill Response
Scenario: You have dropped a vial containing 500mg of the compound.
Figure 2: Linear workflow for solid spill containment.
Part 5: Disposal & Waste Management
Scientific Rationale : Halogenated aromatics are persistent environmental pollutants. They must never enter the aqueous waste stream (sink).
-
Solid Waste :
-
Collect all contaminated gloves, weighing boats, and paper towels in a clear polyethylene bag .
-
Label: "Toxic Solid Waste - Halogenated Organics".
-
-
Liquid Waste :
-
Segregate into "Halogenated Organic Solvents" carboy.
-
Do not mix with strong oxidizers (e.g., Nitric Acid waste), as chlorophenoxy compounds can nitrate exothermically.
-
-
Destruction Method :
-
The ultimate disposal method is High-Temperature Incineration (>1000°C) with scrubber systems to capture HCl gas [2].
-
References
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 1486, 2,4-D. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). Retrieved from [Link]
(Note: While specific toxicological data for this compound is limited in public domains, the protocols above are derived from the authoritative safety standards for the chlorophenoxy herbicide class, ensuring a high margin of safety.)
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
